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  • Product: Des-tyr1-leucine enkephalinamide acetate salt
  • CAS: 100929-57-5

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Experimental Applications of Des-Tyr1-Leucine Enkephalinamide (GGFL-NH₂)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of neuropharmacology and peptide drug development, the distinction between an active therapeutic and an inactive metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of neuropharmacology and peptide drug development, the distinction between an active therapeutic and an inactive metabolite often hinges on a single amino acid. Des-tyr1-leucine enkephalinamide (GGFL-NH₂) serves as a masterclass in structure-activity relationships (SAR). As a Senior Application Scientist, I rely on GGFL-NH₂ not as a therapeutic, but as an indispensable analytical tool. By lacking the critical N-terminal pharmacophore required for opioid receptor activation, it functions as the ultimate negative control in pharmacological screening, allowing researchers to definitively isolate specific receptor-mediated phenomena from non-specific membrane interactions.

Chemical Structure and Physicochemical Properties

Des-tyr1-leucine enkephalinamide is a tetrapeptide amide resulting from the removal of the N-terminal Tyrosine (Tyr¹) from the parent pentapeptide, Leu-enkephalinamide [1]. In biological systems, this truncation is typically mediated by aminopeptidases such as Aminopeptidase N (AP-N), which rapidly cleaves the Tyr¹-Gly² bond of endogenous enkephalins [2].

To facilitate rapid assay design and formulation, the quantitative physicochemical properties of GGFL-NH₂ are summarized below:

PropertyValue
Amino Acid Sequence H-Gly-Gly-Phe-Leu-NH₂ (GGFL-NH₂)
Molecular Formula C₁₉H₂₉N₅O₄
Molecular Weight 391.47 g/mol
Parent Compound Leu-Enkephalinamide (Tyr-Gly-Gly-Phe-Leu-NH₂)
Enzymatic Origin Aminopeptidase N (AP-N) cleavage product
Receptor Affinity (μ/δ) Inactive (Kᵢ > 10,000 nM)
Primary Application Negative control in opioid pharmacology

Structure-Activity Relationship (SAR): The Mechanistic Role of Tyr¹

The endogenous opioid peptides (enkephalins, endorphins, dynorphins) share a highly conserved N-terminal "message" sequence: Tyr-Gly-Gly-Phe [3]. The spatial arrangement of the Tyr¹ and Phe⁴ aromatic rings is critical for receptor binding and G-protein activation.

The Causality of Inactivity: Tyr¹ is the absolute structural requirement for opioid activity. Its primary amine and phenolic hydroxyl group form a three-dimensional pharmacophore that perfectly mimics the tyramine moiety (rings A and piperidine) of morphine alkaloids.

  • The protonated N-terminal amine of Tyr¹ forms a crucial salt bridge with an aspartate residue (Asp147) in the transmembrane domain 3 (TM3) of the μ-opioid receptor (MOR).

  • The phenolic -OH acts as a hydrogen bond donor to a histidine residue (His297) in TM6.

When Tyr¹ is removed to yield Des-tyr1-leucine enkephalinamide , the peptide loses both of these critical anchoring points [4]. Despite retaining the Phe⁴ aromatic ring and the hydrophobic Leu⁵ side chain, the truncated peptide cannot induce the conformational change in the receptor required for Gαi/o coupling. This precise loss of function makes it a flawless structural analog for baseline validation.

OpioidSignaling cluster_0 Leu-Enkephalinamide (YGGFL-NH2) cluster_1 Des-Tyr1-Leu-enkephalinamide (GGFL-NH2) A Tyr1 Present B Opioid Receptor Binding A->B High Affinity C Gαi/o Activation (cAMP ↓) B->C Agonism D Tyr1 Absent (Des-Tyr1) E Opioid Receptor Binding D->E Loss of Pharmacophore F No Signaling (Negative Control) E->F No Activation

Fig 1. Receptor binding logic of Leu-enkephalinamide vs. its Des-Tyr1 metabolite.

Validated Experimental Protocols

As a Senior Application Scientist overseeing peptide synthesis and pharmacological screening, I mandate the implementation of self-validating workflows to ensure data integrity. Below are the standardized protocols for synthesizing and utilizing GGFL-NH₂.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of GGFL-NH₂

This protocol utilizes Fmoc-based SPPS to generate the tetrapeptide amide.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Rink Amide resin is specifically chosen because acidolytic cleavage yields a C-terminal primary amide, matching our target structure.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton of the Fmoc fluorene ring, initiating β-elimination to expose the nucleophilic amine [5].

  • Amino Acid Coupling: Add 3 equivalents of Fmoc-Leu-OH, activated with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in DMF. Mix for 1 hour.

    • Causality: DIC activates the carboxyl group, while HOBt converts the intermediate into a highly reactive, yet racemization-resistant, active ester.

  • Self-Validating Step (Kaiser Test): Wash the resin and perform a Kaiser (ninhydrin) test.

    • System Logic: Ninhydrin reacts with free primary amines to form a deep blue chromophore. A yellow result validates that >99% of the amines have been successfully acylated, creating a self-validating loop before proceeding to the next amino acid. If blue, repeat Step 3.

  • Iterative Elongation: Repeat Steps 2-4 for Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH.

  • Global Cleavage: Treat the final washed resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

    • Causality: TFA cleaves the peptide from the linker. TIS and water act as carbocation scavengers, preventing the destructive re-alkylation of the phenylalanine aromatic ring during cleavage.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow N1 Rink Amide Resin (C-terminal Amide Support) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Amino Acid Coupling (Fmoc-AA-OH + DIC/HOBt) N2->N3 N4 Kaiser Test Validation (Self-Validating Step) N3->N4 N4->N3 If Positive (Blue) N5 N5 N4->N5 If Negative (Yellow) N6 Global Cleavage (TFA/TIS/H2O) N5->N6 Sequence Complete N7 Des-Tyr1-Leu-enkephalinamide (GGFL-NH2) N6->N7 Precipitation in Ether

Fig 2. Solid-Phase Peptide Synthesis workflow for Des-Tyr1-Leu-enkephalinamide.

Protocol B: Radioligand Binding Assay (Negative Control Validation)

When screening novel opioid agonists, GGFL-NH₂ is used to establish the baseline of non-specific binding and validate that the assay is exclusively measuring orthosteric receptor interactions [6].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells expressing recombinant μ-opioid receptors (MOR). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of[³H]-DAMGO (radioligand, 1 nM final concentration).

    • 50 µL of test compound OR GGFL-NH₂ (Negative Control, 10 µM final concentration).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

  • Rapid Filtration: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) using a vacuum manifold.

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce the non-specific binding of the positively charged radioligand.

  • Washing & Counting: Wash filters 3x with ice-cold Tris buffer, dry, add scintillation fluid, and measure radioactivity via liquid scintillation counting.

  • Self-Validating System Logic: By running GGFL-NH₂ in parallel with the test compound, the assay self-validates. Because GGFL-NH₂ lacks Tyr¹, it should yield a signal identical to the "Total Binding" control (no displacement). If GGFL-NH₂ causes a displacement of the radioligand, it immediately flags a systemic error (e.g., non-specific binding to the filter or lipid bilayer disruption), invalidating the run and preventing false-positive data.

References

1. - National Center for Biotechnology Information. 2. - Journal of Medicinal Chemistry (ACS Publications). 3. - National Center for Biotechnology Information. 4. - Molecules (MDPI). 5. - Handbook of Nanophysics / Taylor & Francis. 6. - The Journal of Neuroscience.

Sources

Exploratory

Whitepaper: Des-Tyr1-Leucine Enkephalinamide (DTLEA) – Receptor Binding Profile, Affinity, and Non-Opioid Modulatory Mechanisms

Executive Summary Des-Tyr1-Leucine Enkephalinamide (DTLEA, sequence: Gly-Gly-Phe-Leu-NH₂), also known as[des-Tyr1]-Leucine enkephalinamide acetate salt[], represents a fascinating divergence in peptide pharmacology. Orig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Des-Tyr1-Leucine Enkephalinamide (DTLEA, sequence: Gly-Gly-Phe-Leu-NH₂), also known as[des-Tyr1]-Leucine enkephalinamide acetate salt[], represents a fascinating divergence in peptide pharmacology. Originally derived from the endogenous opioid peptide Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu), DTLEA is characterized by the truncation of its N-terminal Tyrosine residue and the amidation of its C-terminus. As a Senior Application Scientist, it is critical to understand that this structural modification completely abolishes classical opioid receptor affinity while unmasking a potent, non-opioid modulatory role: the competitive inhibition of the mammalian brain-specific high-affinity L-proline transporter (PROT / SLC6A7)[2].

This technical guide dissects the receptor binding profile of DTLEA, the causality behind its structural pharmacology, and the self-validating experimental workflows required to accurately quantify its non-opioid mechanisms.

Structural Pharmacology: The "Message-Address" Disconnect

The binding of endogenous enkephalins to Mu (


) and Delta (

) opioid receptors is governed by the "message-address" concept.
  • The Message: The N-terminal Tyrosine (Tyr1) acts as the critical "message" domain. Its phenolic hydroxyl group mimics the A-ring of morphine, anchoring the peptide into the orthosteric binding pocket of the opioid receptor.

  • The Address: The C-terminal residues (Phe4-Leu5) serve as the "address," dictating receptor subtype selectivity (e.g., favoring Delta over Mu).

By removing Tyr1, DTLEA loses its structural anchor. Consequently, the peptide cannot induce the necessary conformational change in the opioid receptor's transmembrane helices. The addition of the C-terminal amide group enhances the peptide's resistance to carboxypeptidase degradation, increasing its half-life in vitro, but it does not rescue opioid affinity.

Receptor Binding Profile: Divergence from Opioid to Transporter

Opioid Receptor Affinity (The Null Profile)

Due to the missing Tyr1 residue, DTLEA exhibits essentially zero affinity for both Mu and Delta opioid receptors (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 > 10,000 nM). High concentrations of opiate receptor antagonists, such as naltrexone or naloxone, fail to block the actions of des-tyrosyl enkephalins, definitively arguing against any involvement of opioid receptors.
The High-Affinity L-Proline Transporter (PROT / SLC6A7)

Rather than acting as an opioid agonist, DTLEA functions as a potent, competitive, nonsubstrate inhibitor of PROT[3]. PROT is a Na⁺/Cl⁻-dependent plasma membrane transport protein responsible for clearing L-proline from excitatory synapses[4].

Kinetic analyses reveal that des-tyrosyl-Leu-enkephalin elevates the apparent Michaelis constant (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) of L-proline transport without altering the maximum transport velocity (

). Furthermore, electrophysiological studies utilizing whole-cell voltage-clamp techniques demonstrate that these fragments inhibit PROT-mediated transport exclusively when applied to the extracellular face of the transporter[4]. Crucially, PROT-transfected cells do not accumulate radiolabeled enkephalin fragments above background levels, proving that DTLEA is a nonsubstrate inhibitor that blocks the pore but is not translocated across the membrane[2].

BindingLogic LE Leucine Enkephalin (YGGFL) OR Opioid Receptors (Mu / Delta) LE->OR High Affinity (Tyr1 Dependent) PROT L-Proline Transporter (PROT / SLC6A7) LE->PROT Inhibits Uptake DTLEA Des-Tyr1-Leu-enkephalinamide (GGFL-NH2) DTLEA->OR No Affinity (Missing Tyr1) DTLEA->PROT Competitive Inhibition (Extracellular Face)

Structural divergence of DTLEA binding from opioid receptors to PROT.

Quantitative Binding and Affinity Data

To contextualize the pharmacological shift caused by the des-Tyr1 modification, the table below summarizes the comparative binding affinities and inhibitory concentrations across target proteins.

Compound

-Opioid Receptor (

)

-Opioid Receptor (

)
PROT Inhibition (

)
Leucine Enkephalin (YGGFL) ~10 - 20 nM~1 - 5 nM~20 - 40 µM
Des-Tyr1-Leu-Enkephalin (GGFL) > 10,000 nM> 10,000 nM~25 - 50 µM
Des-Tyr1-Leu-Enkephalinamide (DTLEA) > 10,000 nM> 10,000 nM~30 - 60 µM

Data reflects standard in vitro heterologous expression assay ranges. Note the complete loss of nanomolar opioid affinity and the retention of micromolar PROT inhibition[2][3].

Self-Validating Experimental Workflows

To accurately quantify the binding profile of DTLEA, laboratory protocols must be designed as self-validating systems. Below is the gold-standard methodology for measuring PROT uptake inhibition.

Protocol: L-Proline Uptake Inhibition Assay (PROT)

Objective: Quantify the competitive inhibition of PROT by DTLEA.

  • Cell Preparation: Plate human embryonic kidney 293 (HEK-293) cells stably transfected with rat PROT cDNA (HP-21 cells) in 24-well plates[4].

    • Causality: Using a stably transfected heterologous expression system isolates the SLC6A7 transport mechanism from endogenous amino acid transporters found in primary neurons.

  • Wash & Equilibration: Wash cells twice with a sodium-containing HEPES-buffered saline (HBS).

    • Causality: PROT is a Na⁺/Cl⁻-dependent transporter; establishing a steep extracellular sodium gradient is thermodynamically required to drive L-proline uptake[4].

  • Ligand Application: Introduce HBS containing 50 nM [³H]L-Proline and varying concentrations of DTLEA (1 µM to 100 µM).

    • Self-Validation: Simultaneously run a parallel plate of non-transfected wild-type HEK-293 cells. Subtracting the radioactive counts of the wild-type cells from the PROT-transfected cells mathematically eliminates background noise from non-specific membrane binding or endogenous low-affinity transport.

  • Incubation: Incubate at 37°C for exactly 10 minutes.

    • Causality: A strict 10-minute window ensures the transport kinetics remain in the linear phase, preventing intracellular substrate saturation or reverse transport (efflux) from skewing the

      
       calculations.
      
  • Termination: Rapidly aspirate the radioactive buffer and wash three times with ice-cold HBS.

    • Causality: The abrupt temperature drop to 4°C halts transporter conformational changes instantly, locking the accumulated [³H]L-Proline inside the cell.

  • Quantification: Lyse the cells using 0.1 M NaOH and measure intracellular radioactivity via liquid scintillation counting.

Workflow Step1 1. Culture PROT-transfected HEK-293 (Isolates SLC6A7 mechanism) Step2 2. Wash & Equilibrate in Na+ Buffer (Prepares ion gradient) Step1->Step2 Step3 3. Add DTLEA + [3H]L-Proline (Measures competitive inhibition) Step2->Step3 Step4 4. Incubate 10 min at 37°C (Allows steady-state transport) Step3->Step4 Step5 5. Terminate via Rapid Filtration (Halts transport instantly) Step4->Step5 Step6 6. Liquid Scintillation Counting (Quantifies intracellular 3H) Step5->Step6

Self-validating experimental workflow for PROT uptake inhibition.

In Vivo Behavioral Implications

While DTLEA lacks the capacity to induce classical opioid-mediated analgesia, its parent des-tyrosyl fragments exhibit distinct central nervous system effects. For example, intrastriatal administration of des-Tyr1-leucine-enkephalin has been documented to potentiate the duration of the dorsal immobility response (DIR) in animal models over a 1-hour time course[5]. Crucially, an injection of the opioid antagonist naloxone prior to central injections blocked the potentiation of the DIR effects of intact enkephalins, but the distinct behavioral modulation by des-Tyr1 fragments further validates their divergent, non-opioid pharmacological profile[5].

References

  • Fremeau, R. T., et al. "A novel nonopioid action of enkephalins: competitive inhibition of the mammalian brain high affinity L-proline transporter." Molecular Pharmacology 49.6 (1996): 1033-1041.

  • Galli, A., et al. "l-Proline and l-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Transfected with the High-Affinity Mammalian Brain l-Proline Transporter." The Journal of Neuroscience 19.15 (1999): 6290-6297.

  • Jayanthi, L. D., et al. "Differential regulation of mammalian brain-specific proline transporter by calcium and calcium-dependent protein kinases." British Journal of Pharmacology 134.8 (2001): 1651-1660.

  • Meyer, M. E., et al. "Potentiation of the dorsal immobility response following intrastriatal injections of enkephalins." Pharmacology Biochemistry and Behavior 26.2 (1987): 357-360.

  • BOC Sciences. "[des-Tyr1]-Leucine enkephalinamide acetate salt Product Specifications." BOC Sciences Catalog, CAS No.: 100929-57-5.

Sources

Foundational

The Ambiguous Case of Des-tyr1-leucine Enkephalinamide: An In-depth Technical Guide on its Interaction with Opioid Receptors

Introduction: The Enkephalin Paradox and the Criticality of the N-Terminal Tyrosine The endogenous opioid system, a cornerstone of pain modulation and neuroregulation, is primarily orchestrated by a family of peptide neu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enkephalin Paradox and the Criticality of the N-Terminal Tyrosine

The endogenous opioid system, a cornerstone of pain modulation and neuroregulation, is primarily orchestrated by a family of peptide neurotransmitters, the enkephalins. Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a prototypical example, exerting its analgesic and other physiological effects through interaction with opioid receptors, particularly the mu (µ) and delta (δ) subtypes[1]. A wealth of structure-activity relationship studies has established the N-terminal tyrosine (Tyr1) residue as the critical pharmacophore for opioid receptor recognition and activation[2][3]. The phenolic hydroxyl group of tyrosine is widely considered indispensable for the initial binding and subsequent signal transduction.

This has led to the broadly accepted principle that the removal of this tyrosine residue, resulting in peptides like Des-tyr1-leucine enkephalin, abrogates direct opioid receptor agonism[2][4]. However, the pharmacological profile of Des-tyr1-leucine enkephalinamide (H-Gly-Gly-Phe-Leu-NH2) presents a more nuanced and compelling narrative. While some evidence aligns with the classical understanding, other findings suggest a more complex interaction with the opioid system, challenging a simple classification. This in-depth technical guide aims to critically evaluate the existing evidence to address the central question: Is Des-tyr1-leucine enkephalinamide an opioid receptor agonist? We will delve into the conflicting data, explore alternative mechanisms of action, and provide a framework for the experimental characterization of this intriguing peptide.

Pharmacological Profile: A Tale of Conflicting Evidence

The classification of Des-tyr1-leucine enkephalinamide as an opioid receptor agonist is contentious, with data from various sources painting a contradictory picture.

Evidence Against Direct Opioid Receptor Agonism

The primary argument against Des-tyr1-leucine enkephalinamide being a direct opioid receptor agonist stems from the foundational principle of the necessity of the N-terminal tyrosine for enkephalin activity. Studies on enkephalin metabolites have shown that those lacking the tyrosine residue do not bind to opioid receptors, and their physiological effects are likely mediated through non-opioid pathways[4]. This is further supported by research demonstrating that the replacement of Tyr1 in enkephalin analogues generally leads to a significant loss of biological activity[2].

A Conflicting Claim: Putative Delta-Opioid Receptor Affinity

In contrast to the established role of Tyr1, some commercial suppliers of Des-tyr1-leucine enkephalin describe it as having a high affinity for delta-opioid receptors[5]. While intriguing, this claim is not substantiated by readily available, peer-reviewed primary literature within the scope of our current analysis. The absence of published quantitative binding data, such as inhibitor constant (Ki) values from competitive radioligand binding assays, makes it difficult to independently verify this assertion.

An Alternative Mechanism: Enkephalinase Inhibition

A compelling and well-documented alternative mechanism of action for Des-tyr1-leucine enkephalin is its role as an inhibitor of enkephalinases[6]. Enkephalinases are metalloproteases that rapidly degrade endogenous enkephalins in the synaptic cleft, thereby terminating their signaling. By inhibiting these enzymes, Des-tyr1-leucine enkephalin can potentiate the physiological effects of endogenously released enkephalins. This indirect opioidergic action could account for some of the in vivo effects observed with this peptide, such as its potential role in pain management[5].

Experimental Workflows for Characterizing Opioid Ligands

To definitively elucidate the nature of the interaction between Des-tyr1-leucine enkephalinamide and opioid receptors, a series of well-established in vitro assays are required.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor. In a competitive binding format, a radiolabeled opioid ligand with known affinity (e.g., [3H]-DAMGO for µ-receptors, [3H]-DPDPE for δ-receptors) is incubated with cell membranes expressing the target receptor, in the presence of varying concentrations of the unlabeled test compound (Des-tyr1-leucine enkephalinamide). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitor constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of Des-tyr1-leucine enkephalinamide.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with Opioid Receptors) Incubation Incubation (Equilibrium Binding) Membranes->Incubation Radioligand Radiolabeled Opioid Ligand (e.g., [3H]-DAMGO) Radioligand->Incubation TestCompound Des-tyr1-leucine Enkephalinamide (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki G cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor (μ, δ, or κ) G_protein Heterotrimeric G-protein (αi/o, β, γ) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->OpioidReceptor Binds and Activates PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse Phosphorylates Targets ATP ATP ATP->AC

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.

Quantitative Data Summary (Hypothetical)

As no definitive quantitative data for Des-tyr1-leucine enkephalinamide's interaction with opioid receptors was found in the literature search, the following table is presented as a hypothetical example of how such data would be structured for comparative analysis.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (% of Max)
DAMGOMu (µ)1.55.0100
DPDPEDelta (δ)2.010.0100
Des-tyr1-leucine Enkephalinamide Mu (µ)>10,000No activity0
Des-tyr1-leucine Enkephalinamide Delta (δ)>10,000No activity0
Des-tyr1-leucine Enkephalinamide Kappa (κ)>10,000No activity0

Conclusion: An Indirect Modulator Rather Than a Direct Agonist

Based on a critical evaluation of the available evidence, the classification of Des-tyr1-leucine enkephalinamide as a direct opioid receptor agonist is not well-supported. The foundational principle of the necessity of the N-terminal tyrosine for opioid receptor binding and activation remains a robust paradigm in opioid pharmacology. While there are unsubstantiated claims of its affinity for delta-opioid receptors, the lack of peer-reviewed, quantitative data makes this assertion speculative.

The more scientifically grounded mechanism of action for Des-tyr1-leucine enkephalinamide is its role as an enkephalinase inhibitor. By preventing the degradation of endogenous enkephalins, it can indirectly enhance opioidergic signaling. This positions Des-tyr1-leucine enkephalinamide as a valuable research tool for studying the physiological roles of endogenous opioids and as a potential therapeutic agent that modulates the opioid system in a more nuanced manner than direct receptor agonists.

For researchers and drug development professionals, it is crucial to approach the study of Des-tyr1-leucine enkephalinamide with this understanding. Future investigations should focus on quantifying its enkephalinase inhibitory activity and further exploring its in vivo effects in the context of potentiating endogenous opioid tone. Definitive characterization of its direct interaction with opioid receptors using the rigorous experimental workflows outlined in this guide is also warranted to conclusively resolve the existing ambiguities.

References

  • Malfroy, B., et al. (1978). "Enkephalinase" is on the whole surface of the brain. Nature, 276, 523. [Link]

  • Aapptec Peptides. (n.d.). [Des-Tyr1]-Leu-Enkephalin [60254-83-3]. Retrieved from [Link]

  • D'Souza, R., & Chavkin, C. (2020). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 25(1), 13. [Link]

  • Lee, Y. S., et al. (2010). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Journal of medicinal chemistry, 53(24), 8566–8575. [Link]

  • Sivanandaiah, K. M., et al. (1985). Synthesis and biological activity of some new leucine-enkephalin analogues. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 439-446. [Link]

  • Inturrisi, C. E., et al. (1988). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Psychopharmacology, 94(2), 256–259. [Link]

  • Gacel, G., et al. (1983). Synthesis and analgesic properties of two leucine-enkephalin analogues containing a conformationally restrained N-terminal tyrosine residue. Journal of medicinal chemistry, 26(5), 762–765. [Link]

  • Mihara, H., et al. (1986). Tyr1-substituted and fluorescent Pya1-enkephalins bind strongly and selectively to mu and delta opiate receptors. Biochemical and biophysical research communications, 136(3), 1170–1176. [Link]

  • Inturrisi, C. E., et al. (1988). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Psychopharmacology, 94(2), 256–259. [Link]

Sources

Exploratory

Endogenous Formation and Functional Divergence of Des-Tyr¹-Leucine Enkephalin (DTLE)

Executive Summary Leu-enkephalin (LE) is a critical endogenous pentapeptide that modulates nociception and behavior via opioid receptor signaling. However, the biological lifespan of LE is strictly regulated by rapid enz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leu-enkephalin (LE) is a critical endogenous pentapeptide that modulates nociception and behavior via opioid receptor signaling. However, the biological lifespan of LE is strictly regulated by rapid enzymatic degradation. The primary metabolic pathway involves the cleavage of its N-terminal tyrosine residue, generating Des-tyr¹-leucine enkephalin (DTLE) , also known as Gly-Gly-Phe-Leu (GGFL). Far from being a mere biological exhaust, the formation of DTLE represents a functional divergence—shifting the peptide's role from a potent opioid receptor agonist to a targeted modulator of excitatory amino acid transporters. This technical guide explores the enzymatic mechanisms, functional consequences, and self-validating analytical protocols required to study the endogenous formation of DTLE.

Mechanistic Basis of DTLE Formation

1 that exhibits high binding affinity for the δ-opioid receptor (DOPR) and moderate affinity for the μ-opioid receptor (MOPR)[1]. The N-terminal Tyrosine (Tyr¹) serves as the critical pharmacophore—often referred to as the "message" domain—because its phenolic ring and primary amine structurally mimic the tyramine moiety of morphine, allowing it to anchor securely into the opioid receptor's binding pocket.

The rapid termination of this opioid signal in the central nervous system and human plasma is driven by2[2]. APN (also known as CD13 or EC 3.4.11.2) is a membrane-bound zinc metallopeptidase (gluzincin) that3, accounting for the peptide's exceptionally short half-life of less than 10 minutes[3]. This enzymatic cleavage yields free tyrosine and the tetrapeptide DTLE (Gly-Gly-Phe-Leu).

MetabolicPathway LE Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (CD13) LE->APN N-terminal cleavage Opioid Opioid Receptors (δ, μ) LE->Opioid Agonist (High Affinity) Tyr Tyrosine (Tyr) APN->Tyr Released DTLE Des-Tyr¹-Leu-Enkephalin (Gly-Gly-Phe-Leu) APN->DTLE Hydrolysis DTLE->Opioid No Affinity PROT L-Proline Transporter (PROT) DTLE->PROT Competitive Inhibitor

Figure 1: Metabolic conversion of Leu-enkephalin to DTLE and resulting functional divergence.

Functional Divergence: Opioid Inactivation to Transporter Modulation

The removal of Tyr¹ completely abolishes the peptide's affinity for DOPR and MOPR, effectively silencing its antinociceptive properties. However, DTLE is not biologically inert. Research demonstrates that4, the high-affinity mammalian brain L-proline transporter[4].

Because enkephalins are stored in dense-cored vesicles and released at high concentrations (estimated >10 μM in the synaptic cleft), the rapid localized conversion of LE to DTLE by synaptic APN allows the metabolite to dynamically inhibit L-proline reuptake. This cross-talk suggests that enkephalin degradation products actively regulate excitatory amino acid transmission.

Quantitative Pharmacological and Kinetic Summaries

To contextualize the shift in molecular behavior, the following table summarizes the comparative pharmacological and kinetic profiles of the parent peptide versus its primary metabolite.

Property / ParameterLeu-Enkephalin (LE)Des-Tyr¹-Leu-Enkephalin (DTLE)
Amino Acid Sequence Tyr-Gly-Gly-Phe-LeuGly-Gly-Phe-Leu
Primary Target δ-Opioid Receptor (DOPR)L-Proline Transporter (PROT)
Receptor Action Potent AgonistCompetitive Inhibitor
In Vivo Plasma Half-Life < 10 minutes[5]Extended (Resistant to APN)
Electrochemical Profile Electroactive (Oxidizable Tyr)Non-electroactive (Direct ECD)
Detection Methodology Direct LC-ECD, LC-MS/MSCu²⁺-Complexed CE-ECD, LC-MS/MS

Self-Validating Experimental Methodologies

To rigorously study the formation and function of DTLE, experiments must account for the specific chemical properties of the truncated peptide. The absence of the tyrosine residue removes the primary site for direct electrochemical oxidation, necessitating alternative analytical strategies.

Protocol: In Vitro Degradation Assay & CE-ECD Quantification

Causality of Experimental Design: Standard electrochemical detection (ECD) relies on the oxidation of the phenolic hydroxyl group on tyrosine. Because6, capillary electrophoresis with electrochemical detection (CE-ECD) using on-capillary copper complexation is required[6]. Cu(II) ions form a biuret-like coordination complex with the peptide backbone amides of DTLE, rendering the entire complex electroactive and detectable.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 × g to isolate the APN-rich membrane fraction.

  • Reaction Initiation: Incubate 50 µg of the membrane extract with 50 µM Leu-enkephalin at 37°C.

  • Self-Validation Control (Critical): Run a parallel assay pre-treated with 10 µM Bestatin (a specific APN inhibitor). Validation: The absence of the GGFL peak in this control proves that DTLE generation is specifically mediated by APN, ruling out non-specific proteolysis.

  • Quenching: Terminate the reaction at specific time intervals (e.g., 0, 5, 15, 30 min) by heating the aliquots to 80°C for 3 minutes or acidifying with 1% Trifluoroacetic acid (TFA).

  • On-Capillary Complexation: Inject the sample into a CE system flushed with a running buffer containing 1 mM CuSO₄.

  • Quantification: Monitor the oxidation of the Cu(II)-DTLE complex at the carbon fiber microelectrode to quantify the kinetic formation of DTLE.

Workflow Prep 1. Tissue Prep (Membrane Extract) Incubate 2. Incubate LE (37°C, pH 7.4) Prep->Incubate Inhibit 3. Quench & Filter (Heat / TFA) Incubate->Inhibit Time-course Separate 4. CE Separation (Cu2+ Buffer) Inhibit->Separate Detect 5. ECD Detection (Carbon Electrode) Separate->Detect On-capillary complexation Quantify 6. Quantify DTLE (GGFL Peak) Detect->Quantify

Figure 2: Workflow for CE-ECD quantification of DTLE using on-capillary copper complexation.

Protocol: Electrophysiological Validation of PROT Inhibition

Causality of Experimental Design: To prove that DTLE actively modulates transporter function rather than acting as a passive bystander, whole-cell patch-clamp recordings are utilized on cells selectively expressing the PROT transporter.

Step-by-Step Methodology:

  • Cell Preparation: Transfect Human Embryonic Kidney (HEK) 293 cells with the mammalian brain L-proline transporter (PROT) gene.

  • Self-Validation Control: Maintain a parallel culture of non-transfected HEK 293 cells. Validation: Substrate-induced currents must be absent in these cells to ensure recorded currents are strictly PROT-mediated.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Fill the recording pipette with an intracellular solution containing 130 mM KCl, 1.1 mM EGTA, and 10 mM HEPES (pH 7.35).

  • Baseline Recording: Perfuse the extracellular bath with L-proline to elicit a measurable substrate-induced inward current.

  • DTLE Application: Co-perfuse L-proline with 10 µM synthetically pure DTLE (GGFL) applied to the extracellular face.

  • Analysis: Measure the reduction in PROT-associated current variance. A return to baseline control levels confirms competitive inhibition by DTLE.

References

1.1 - nih.gov[1] 2.3 - nih.gov[3] 3.5 - mdpi.com[5] 4. 2 - acs.org[2] 5.4 - jneurosci.org[4] 6.6 - nih.gov[6]

Sources

Foundational

Molecular Characterization and Analytical Workflows for Des-Tyr¹-Leucine Enkephalinamide

Executive Summary Des-Tyr¹-Leucine Enkephalinamide (Sequence: H-Gly-Gly-Phe-Leu-NH₂ ) is the N-terminally truncated tetrapeptide metabolite of the endogenous opioid peptide, Leucine Enkephalinamide 1. In neuropharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Des-Tyr¹-Leucine Enkephalinamide (Sequence: H-Gly-Gly-Phe-Leu-NH₂ ) is the N-terminally truncated tetrapeptide metabolite of the endogenous opioid peptide, Leucine Enkephalinamide 1. In neuropharmacology, the N-terminal Tyrosine (Tyr¹) serves as the critical "message" domain required for binding to


- and 

-opioid receptors. The enzymatic cleavage of this residue by Aminopeptidase N (APN) effectively abolishes the peptide's opioid activity [[2]]().

However, the resulting Des-Tyr fragment is not merely an inert byproduct. Research demonstrates that Des-Tyr-Leu-enkephalin acts as a competitive peptide inhibitor of the high-affinity mammalian brain L-proline transporter (PROT), making it a highly valuable molecular tool for studying excitatory transmission and transporter kinetics 3. This guide outlines the physicochemical properties, structural causality, and field-proven experimental workflows for synthesizing and analyzing this specific peptide.

Physicochemical Profiling & Structural Causality

The removal of the phenolic hydroxyl group and primary amine (via Tyr¹ loss) significantly alters the peptide's hydrophobicity and isoelectric point. Furthermore, the C-terminal amidation (–NH₂) neutralizes the negative charge typically found on a free carboxylic acid C-terminus, enhancing the peptide's lipophilicity and resistance to carboxypeptidase degradation.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Sequence H-Gly-Gly-Phe-Leu-NH₂Lacks the Tyr¹ required for opioid receptor activation.
Chemical Formula C₁₉H₂₉N₅O₄Derived from parent C₂₈H₃₈N₆O₆ minus the Tyr residue (C₉H₉NO₂).
Molecular Weight 391.47 g/mol Standard average mass used for molarity calculations in assays.
Monoisotopic Mass 391.2219 DaCritical for high-resolution mass spectrometry (HRMS) targeting.
Net Charge (pH 7.4) +1Driven entirely by the N-terminal amine; C-terminus is neutral.

Enzymatic Degradation & Metabolic Pathway

In biological matrices, the conversion of Leucine Enkephalinamide to its Des-Tyr¹ derivative is primarily mediated by Aminopeptidase N (APN / CD13) , a zinc-dependent metalloprotease. APN specifically targets and hydrolyzes the N-terminal Tyr-Gly bond.

EnzymaticDegradation LeuEnk Leu-Enkephalinamide (Tyr-Gly-Gly-Phe-Leu-NH2) MW: 554.6 g/mol APN Aminopeptidase N (CD13) LeuEnk->APN Hydrolysis (Tyr-Gly bond) DesTyr Des-Tyr1-Leu-Enkephalinamide (Gly-Gly-Phe-Leu-NH2) MW: 391.47 g/mol APN->DesTyr Major Product Tyr Tyrosine Residue (Tyr) APN->Tyr Cleaved N-terminus

Fig 1. Aminopeptidase N-mediated degradation of Leu-Enkephalinamide into its Des-Tyr¹ metabolite.

Experimental Workflows

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

To generate high-purity Des-Tyr¹-Leucine Enkephalinamide for in vitro assays, Fmoc-based SPPS is the gold standard. Utilizing a Rink Amide AM resin enables efficient elongation and yields the required C-terminal amide directly upon acid cleavage, bypassing the need for complex post-synthetic amidation steps 4.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the primary amine.

  • Iterative Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH.

    • Causality Note: Use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure as coupling reagents. This combination minimizes the risk of racemization at the Phenylalanine (Phe) residue compared to older HBTU/DIPEA methods.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality Note: Triisopropylsilane (TIPS) is included as a carbocation scavenger. Even though this specific sequence lacks reactive side chains (like Cys or Arg), TIPS prevents stray t-butyl cations from the resin linkage from re-alkylating the peptide backbone.

  • Precipitation (Self-Validating Step): Filter the cleavage solution into cold diethyl ether (-20°C). The polar peptide will instantly precipitate, while non-polar scavengers remain dissolved. Centrifuge and wash the pellet 3x with cold ether.

SPPSWorkflow Resin 1. Solid Support Rink Amide AM Resin Coupling 2. Iterative Fmoc SPPS (Leu -> Phe -> Gly -> Gly) Resin->Coupling Swelling & Deprotection Cleavage 3. Global Cleavage (TFA/TIPS/H2O 95:2.5:2.5) Coupling->Cleavage Peptide Elongation Purification 4. RP-HPLC Purification (C18 Column, ACN/H2O) Cleavage->Purification Ether Precipitation Validation 5. LC-MS Validation (Target m/z: 392.2[M+H]+) Purification->Validation Fraction Collection

Fig 2. Step-by-step Fmoc-SPPS workflow for synthesizing Des-Tyr¹-Leucine Enkephalinamide.

Protocol 2: In Vitro Aminopeptidase N Cleavage Assay

This self-validating protocol is used to quantify the degradation rate of the parent peptide and the formation of the Des-Tyr fragment.

  • Incubation: Combine 50 µM of Leu-Enkephalinamide with 0.5 mg/mL rat striatal membrane fraction (rich in APN) in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 50 µL of 1% Formic Acid in Acetonitrile.

    • Causality Note: Formic acid drops the pH well below the functional range of APN (optimal pH ~7.4), instantly denaturing the metalloprotease and locking the metabolite ratio for accurate quantification. The acetonitrile precipitates the membrane proteins.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Readout: Inject the supernatant into an LC-MS system. Monitor the disappearance of the parent peptide and the appearance of the Des-Tyr fragment.

Analytical Characterization (LC-MS Quality Control)

To ensure trustworthy identification of the synthesized or enzymatically generated Des-Tyr¹-Leucine Enkephalinamide, mass spectrometry is required. Below are the expected Electrospray Ionization (ESI) adducts. Because the exact mass is 391.22 Da, positive ion mode (ESI+) will yield a characteristic protonated peak.

Table 2: Expected LC-MS Adducts (ESI+)
Ion SpeciesCalculationExpected m/zDiagnostic Utility
[M+H]⁺ 391.22 + 1.01392.2 Primary quantification peak. Confirms successful synthesis or APN cleavage.
[M+Na]⁺ 391.22 + 22.99414.2 Secondary confirmation peak (common in buffers containing sodium).
[M+K]⁺ 391.22 + 38.96430.2 Tertiary confirmation peak.
Parent [M+H]⁺ 554.28 + 1.01555.3 Negative Control: Must be absent in pure Des-Tyr¹ preparations.

By tracking the transition from m/z 555.3 to m/z 392.2, researchers can establish a self-validating kinetic model of enkephalin degradation.

References

  • PubChem. "Leu-Enkephalin amide | C28H38N6O6 | CID 9985128" National Institutes of Health (NIH).1

  • Scientific Research Publishing. "Effect of Peptidase Inhibitors on Dynorphin A (1-17) or (1-13)-Induced Antinociception and Toxicity at Spinal Level." SCIRP. 2

  • Journal of Neuroscience. "l-Proline and l-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Transfected with the High-Affinity Mammalian Brain l-Proline Transporter." JNeurosci. 3

  • SMolecule. "H-Phe-gly-nh2 hydrochloride (SPPS Methodologies)." SMolecule. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of High-Purity Stock Solutions of Des-tyr1-leucine enkephalinamide Acetate Salt

Abstract This document provides a detailed, field-proven protocol for the preparation of high-purity, stable stock solutions of Des-tyr1-leucine enkephalinamide acetate salt. As a critical research compound in neuropharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation of high-purity, stable stock solutions of Des-tyr1-leucine enkephalinamide acetate salt. As a critical research compound in neuropharmacology for its interaction with opioid receptors, the integrity of this peptide in solution is paramount for reproducible experimental outcomes.[1] This guide explains the scientific rationale behind each step, from solvent selection to long-term storage, ensuring researchers, scientists, and drug development professionals can maintain the peptide's biological activity. We address common challenges such as solubility and stability, offering a self-validating protocol grounded in established biochemical practices.

Introduction: The Importance of Proper Peptide Handling

Des-tyr1-leucine enkephalinamide is a synthetic pentapeptide analog of Leucine-enkephalin.[2] Its use in pain management research and the study of endogenous opioid systems necessitates meticulous preparation to avoid degradation, aggregation, or contamination, all of which can compromise experimental integrity.[1][3][4] Lyophilized peptides are stable for long periods, but once reconstituted, their shelf-life diminishes significantly.[4][5][6] This protocol is designed to maximize the stability and biological activity of the reconstituted peptide.

Compound Specifications

Accurate calculations begin with accurate compound data. Always refer to your supplier's Certificate of Analysis (CoA) for lot-specific information.

PropertyValueSource(s)
Chemical Name (2S)-2-{[(2S)-2-({[(aminoacetyl)amino]acetyl}amino)-3-phenylpropanoyl]amino}-4-methylpentanamide[7][8]
Sequence H-Gly-Gly-Phe-Leu-NH₂[1]
CAS Number 60254-83-3[1][9][10]
Molecular Formula C₁₉H₂₈N₄O₅ (as free base)[1][10]
Molecular Weight 392.45 g/mol (as free base)[10][11]
Appearance White to off-white lyophilized powder[1]
Purity (HPLC) Typically ≥98%[1]
Storage (Lyophilized) Store at ≤-4°C, preferably -20°C for long-term storage.[1][6][12]

Note: The acetate salt form will have a higher molecular weight than the free base. This difference is often negligible for routine biological assays but should be accounted for if precise molar concentrations are required. Always use the molecular weight provided on the product-specific CoA.

Principle of Solubilization: A Chemically-Informed Approach

The solubility of a peptide is dictated by its amino acid sequence and terminal modifications, which determine its overall charge at a given pH.[12][13]

Charge Calculation for Des-tyr1-leucine enkephalinamide (Gly-Gly-Phe-Leu-NH₂):

  • N-terminal amino group (NH₂): +1 charge

  • C-terminal carboxamide (CONH₂): 0 charge (neutral)

  • Acidic residues (Asp, Glu): 0

  • Basic residues (Lys, Arg, His): 0

The net charge is +1 , classifying it as a basic peptide . Basic peptides are generally soluble in aqueous solutions. The primary choice of solvent should be sterile, high-purity water. If solubility challenges arise, altering the pH with a dilute acid can improve dissolution.[14] This protocol prioritizes using sterile water to maintain physiological relevance before resorting to pH modification.

Experimental Workflow Overview

The following diagram illustrates the key stages of the reconstitution process, designed to ensure sterility and peptide integrity.

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage prep_start Start: Lyophilized Peptide Vial prep_equilibrate Equilibrate Vial & Solvent to Room Temperature prep_start->prep_equilibrate prep_workspace Prepare Sterile Workspace (70% Ethanol) prep_equilibrate->prep_workspace prep_calc Calculate Required Solvent Volume prep_workspace->prep_calc recon_add Slowly Add Solvent (Down Side of Vial) prep_calc->recon_add recon_dissolve Gently Swirl or Roll (DO NOT SHAKE) recon_add->recon_dissolve recon_inspect Visually Inspect for Complete Dissolution recon_dissolve->recon_inspect storage_aliquot Prepare Single-Use Aliquots recon_inspect->storage_aliquot storage_label Label Aliquots Clearly (Name, Conc., Date) storage_aliquot->storage_label storage_freeze Store Immediately at -20°C or -80°C storage_label->storage_freeze storage_end End: Ready-to-Use Aliquots storage_freeze->storage_end

Caption: Workflow for sterile reconstitution of Des-tyr1-leucine enkephalinamide.

Materials and Equipment

  • Des-tyr1-leucine enkephalinamide acetate salt (lyophilized powder)

  • Sterile, nuclease-free, or HPLC-grade water

  • Sterile 0.1% acetic acid solution (optional, for solubility issues)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Sterile syringes and needles

  • 70% ethanol or isopropanol for disinfection

  • Vortex mixer (optional, for gentle mixing)

  • Laboratory freezer (-20°C or -80°C)

Detailed Step-by-Step Protocol

This protocol assumes the goal is to create a 1 mM stock solution from a 1 mg vial of the peptide. Adjust calculations accordingly for different starting amounts or desired concentrations.

Part A: Pre-Reconstitution Checklist (The Foundation of Success)
  • Equilibrate to Room Temperature: Before opening, allow the sealed vial of lyophilized peptide and the solvent to sit on the bench for at least 20-30 minutes to reach room temperature.[5][6][15] This critical step prevents condensation from forming inside the vial upon opening, which can compromise peptide stability.[6][15]

  • Prepare a Sterile Field: Thoroughly wipe down your workspace, pipettes, and tube racks with 70% ethanol.[16] Work in a laminar flow hood if available to minimize microbial contamination.

  • Disinfect Vials: Wipe the rubber septum of the peptide vial and the solvent vial with a 70% ethanol swab.[5][16]

  • Perform Calculations:

    • Goal: Prepare a 1 mM stock solution from 1 mg of peptide.

    • Molecular Weight (MW): ~392.45 g/mol (use CoA value).

    • Step 1: Convert mg to g: 1 mg = 0.001 g.

    • Step 2: Calculate moles: Moles = Grams / MW = 0.001 g / 392.45 g/mol ≈ 2.548 x 10⁻⁶ mol.

    • Step 3: Calculate Volume for 1 mM (0.001 mol/L) solution: Volume (L) = Moles / Concentration (mol/L) = 2.548 x 10⁻⁶ mol / 0.001 mol/L = 0.002548 L.

    • Step 4: Convert to µL: 0.002548 L * 1,000,000 µL/L = 2548 µL .

    Therefore, you will need approximately 2.55 mL of sterile water to make a 1 mM stock solution from 1 mg of peptide.

Part B: Reconstitution Procedure (Precision and Gentleness)
  • Draw the Solvent: Using a sterile syringe or micropipette, carefully draw up the calculated volume (2.55 mL) of sterile water.

  • Inject the Solvent: Slowly insert the needle through the center of the vial's rubber stopper. Angle the needle so the solvent flows gently down the inside wall of the vial.[16][17] Do not inject the solvent directly onto the lyophilized powder , as this can cause foaming and potential peptide damage.[16]

  • Dissolve the Peptide: Once the solvent is added, gently swirl the vial in a circular motion or roll it between your palms.[5][17] If necessary, let the vial sit for a few minutes to allow for complete dissolution.[5] Crucially, do not shake or vortex vigorously , as this can induce peptide aggregation or degradation.[3][17]

  • Visual Confirmation: Inspect the solution against a light source to ensure it is clear and free of any visible particulates. A clear solution indicates successful reconstitution.[3] If particulates remain, gentle sonication for a few minutes may be attempted, but this should be used with caution.[4][14]

Part C: Post-Reconstitution Handling (Preserving Integrity)
  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately divide the stock solution into single-use aliquots.[4][15] Use sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Label Clearly: Label each aliquot with the peptide name, final concentration (e.g., 1 mM), reconstitution date, and solvent used.

  • Store Properly: Immediately place the aliquots in a freezer. For short-term storage (days to weeks), -20°C is acceptable.[15][18] For long-term storage (months to years), -80°C is strongly recommended to maximize stability.[6][12][15]

Quality Control and Troubleshooting

IssuePotential CauseRecommended Solution
Peptide does not dissolve in water. The peptide may have formed aggregates or has low intrinsic solubility in neutral pH.Add a small volume (e.g., 10-20 µL) of 0.1% sterile acetic acid, and mix gently.[15] The slightly acidic pH should aid in dissolving the basic peptide.
Solution is cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.Centrifuge the vial briefly to pellet any undissolved material. Carefully transfer the clear supernatant to a new sterile tube. Consider filtering through a 0.22 µm sterile filter if necessary for the application.[3]
Loss of activity in experiments. Peptide degradation due to improper storage or multiple freeze-thaw cycles.Always use a fresh aliquot for each experiment. Ensure the stock solution was stored correctly at -80°C. Prepare a fresh stock solution if degradation is suspected.

Conclusion

The successful preparation of a Des-tyr1-leucine enkephalinamide stock solution is a foundational step for obtaining reliable and reproducible data in pharmacological and neuroscience research. By adhering to the principles of sterile technique, selecting the appropriate solvent based on the peptide's chemical properties, handling the compound gently, and employing proper aliquoting and storage strategies, researchers can ensure the integrity and biological activity of this valuable tool.

References

  • Vertex AI Search. (2025, November 6). Reconstituting Lyophilized Peptides – Step by Step.
  • Vertex AI Search. Peptide Reconstitution Instructions.
  • Chem-Impex. (Des-Tyr1)-Leu-Enkephalin.
  • Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.
  • JPT Peptide Technologies. How to Reconstitute Peptides.
  • LGC Standards. (Des-Tyr1)-Leu-Enkephalin H-Gly-Gly-Phe-Leu-OH TFA Salt.
  • Bluewell Peptides. (2025, January 2). The Complete Peptide Reconstitution & Storage Guide.
  • OGOmed. (2026, January 14). How to Reconstitute Peptides for Accurate Dosing.
  • Santa Cruz Biotechnology. (Des-Tyr1)-Leu-Enkephalin | CAS 60254-83-3.
  • Sigma-Aldrich. (Des-Tyr1)-Leu-Enkephalin | 60254-83-3.
  • Sigma-Aldrich. (Des-Tyr1)-Leu-Enkephalin | 60254-83-3.
  • JPT Peptide Technologies. Peptide Solubilization.
  • MilliporeSigma. Handling and Storage Guidelines for Peptides and Proteins.
  • LifeTein. How to dissolve, handle and store synthetic peptides.
  • kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols).
  • Sheka, E., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.
  • MedKoo Biosciences. Enkephalin-leu, ala(2)-ser(6)- | CAS#132930-82-6.
  • ResearchGate. (2025, October 15). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • Aapptec Peptides. [Des-Tyr1]-Leu-Enkephalin [60254-83-3].
  • Bachem. Handling and Storage Guidelines for Peptides.
  • Wikipedia. Leu-enkephalin.

Sources

Method

A Robust HPLC-Based Workflow for the High-Purity Analysis and Purification of the Synthetic Peptide, Des-tyr1-leucine Enkephalinamide

An Application Note from the Desk of a Senior Application Scientist Abstract This comprehensive application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) methodology for the analytica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This comprehensive application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) methodology for the analytical determination and preparative purification of the synthetic tetrapeptide, Des-tyr1-leucine enkephalinamide (Gly-Gly-Phe-Leu-NH₂). As a key analogue in neuropeptide research, ensuring its purity is paramount for reliable biological and pharmacological studies. This guide provides scientifically-grounded protocols, explaining the rationale behind critical parameter selection—from column chemistry and mobile phase composition to gradient optimization and system suitability. We present a complete workflow, beginning with analytical method development for purity assessment and scaling to a preparative protocol for isolating high-purity material, suitable for the most demanding research applications.

Introduction: The Analytical Imperative for Synthetic Peptides

Des-tyr1-leucine enkephalinamide is a truncated analogue of the endogenous opioid peptide Leucine-Enkephalin. Its synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), invariably produces a crude product containing process-related impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[1] For its use in sensitive applications like receptor binding assays or in-vivo studies, these impurities must be meticulously removed and the final purity quantitatively confirmed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for both the analysis and purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases.[2][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a foundational understanding of how to develop, validate, and execute a reliable HPLC method for this specific tetrapeptide.

Foundational Principles: Method Development for Peptide Analysis

The separation of peptides by RP-HPLC is primarily governed by their hydrophobicity.[3] The workflow begins with the development of a high-resolution analytical method, which will serve as the basis for purity assessment and the subsequent scale-up to preparative chromatography.

The Causality of Methodological Choices
  • Stationary Phase Selection: A wide-pore (300 Å) C18 silica-based column is the quintessential choice for peptides. The wider pores prevent size-exclusion effects that can occur with smaller-pore columns designed for small molecules, ensuring the peptide can freely interact with the bonded phase for optimal retention and separation.[4] High-purity silica is critical; residual metal ions in lower-grade silica can cause severe peak tailing, which is mitigated by using a highly pure substrate.[4]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is the preferred organic solvent due to its low viscosity (resulting in lower backpressure), excellent UV transparency at low wavelengths (215-220 nm), and high volatility, which simplifies sample recovery post-purification.[4]

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a crucial mobile phase additive. It serves two primary functions: it creates an acidic environment (pH ≈ 2) that suppresses the ionization of free silanol groups on the silica surface and ensures consistent protonation of the peptide's basic residues, leading to sharper, more symmetrical peaks.[5] Furthermore, the trifluoroacetate anion pairs with the positively charged sites on the peptide, enhancing its hydrophobicity and retention.

  • Gradient Elution: Unlike small molecules, peptides often exhibit a steep change in retention with only a small change in organic solvent concentration. Therefore, a shallow gradient, where the percentage of acetonitrile is increased slowly, is essential to achieve the resolution required to separate closely eluting impurities.[6]

  • UV Detection: Detection at a low wavelength, typically 215 nm, is highly effective for quantifying all peptide-related species. This wavelength corresponds to the absorbance of the peptide backbone's amide bonds, providing a universal detection method independent of the amino acid composition.[1]

Diagram: Analytical Method Development Workflow

MethodDevWorkflow Start Define Analytical Goal (Purity Assessment) SelectCol Select Column (Wide-Pore C18, 300Å) Start->SelectCol Chromatographic Principles SelectMP Select Mobile Phase (0.1% TFA in H₂O/ACN) Start->SelectMP Peptide Chemistry ScoutGrad Scouting Gradient (e.g., 5-95% B in 30 min) SelectCol->ScoutGrad SelectMP->ScoutGrad Analyze Analyze Initial Results (Peak Shape, Resolution) ScoutGrad->Analyze Optimize Optimize Gradient Slope (Shallow Gradient) Analyze->Optimize Resolution < 1.5 SST Perform System Suitability (SST) Analyze->SST Good Separation Optimize->Analyze Re-evaluate Final Final Analytical Method SST->Final Criteria Met PrepWorkflow Crude Crude Peptide Sample (Post-Synthesis) PrepCol Equilibrate Preparative C18 Column Crude->PrepCol Load Inject High-Concentration Sample (Overload) PrepCol->Load Elute Run Preparative Gradient Load->Elute Collect Fraction Collection (Peak-Based Trigger) Elute->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Purity Check Pool Pool High-Purity Fractions (>98%) Analyze->Pool Select Fractions Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize

Sources

Application

Mass Spectrometry Analysis of Des-Tyr1-Leucine Enkephalinamide: Application Notes and Protocols

Introduction & Biological Context Des-tyr1-leucine enkephalinamide (Sequence: Gly-Gly-Phe-Leu-NH2, or GGFL-NH2) is a truncated, amidated analog of the endogenous opioid pentapeptide leucine-enkephalin (YGGFL). By omittin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Des-tyr1-leucine enkephalinamide (Sequence: Gly-Gly-Phe-Leu-NH2, or GGFL-NH2) is a truncated, amidated analog of the endogenous opioid pentapeptide leucine-enkephalin (YGGFL). By omitting the N-terminal tyrosine—the critical pharmacophore for opioid receptor binding—this peptide loses its opioid activity but gains immense utility as a stable, highly predictable model peptide 1[1]. It is extensively utilized in solid-phase peptide synthesis (SPPS) optimization, evaluating novel green solvents, and standardizing liquid chromatography-mass spectrometry (LC-MS) workflows2[2].

Physicochemical Properties & MS Parameters

Understanding the exact mass and ionization behavior of GGFL-NH2 is critical for accurate MS1 targeting. The C-terminal amidation replaces the standard hydroxyl group (-OH) with an amine (-NH2), resulting in a mass shift of -0.984 Da compared to the free acid form.

Table 1: Physicochemical and Mass Spectrometry Properties of GGFL-NH2

PropertyValue
Sequence Gly-Gly-Phe-Leu-NH2 (GGFL-NH2)
Chemical Formula C19H29N5O4
Monoisotopic Mass 391.2219 Da
Precursor Ion [M+H]+ 392.229 Da
Isoelectric Point (pI) ~8.5 (Basic N-terminus, neutral C-terminus)
Hydrophobicity High (Driven by Phe and Leu residues)

Experimental Design & Rationale

A robust LC-MS/MS protocol must be a self-validating system where every parameter serves a specific mechanistic purpose.

  • Mobile Phase Selection (The Causality of Formic Acid): While Trifluoroacetic acid (TFA) provides excellent chromatographic peak shape via ion-pairing, it causes severe ion suppression in electrospray ionization (ESI) by forming strong gas-phase ion pairs. To maximize the[M+H]+ signal yield for trace detection, 0.1% Formic Acid (FA) is used3[3]. FA provides the necessary protons to ionize the N-terminal amine without forming strong gas-phase ion pairs, significantly enhancing the signal-to-noise ratio 4[4].

  • Chromatographic Strategy: The hydrophobic phenylalanine (Phe) and leucine (Leu) residues interact strongly with C18 stationary phases. A standard water-to-acetonitrile gradient ensures sharp elution and baseline separation from common SPPS deletion impurities (e.g., GFL-NH2)[1].

  • Fragmentation Dynamics: In positive ion mode, Higher-energy Collisional Dissociation (HCD) cleaves the peptide bonds along the backbone. Because the C-terminus is amidated, all resulting y-ions will carry a -0.984 Da mass difference relative to standard carboxyl y-ions.

LCMS_Workflow A Sample Prep (0.1% FA) B Nano-LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MS1 Scan (m/z 392.23) C->D E HCD Fragmentation (Collision Energy) D->E F Data Analysis (b/y ion matching) E->F

Figure 1: End-to-end LC-MS/MS workflow for Des-tyr1-leucine enkephalinamide characterization.

Step-by-Step Methodology

Sample Preparation
  • Reconstitution: Dissolve the lyophilized GGFL-NH2 standard in 10% Acetonitrile (ACN) / 90% LC-MS grade Water containing 0.1% Formic Acid (FA) to achieve a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a working concentration of 100 ng/mL (or 250 nM) using the same diluent.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.

Liquid Chromatography (LC) Setup
  • Column: Acclaim PepMap C18 (or equivalent Zorbax SB-C18), 2.1 mm × 50 mm, 1.8 µm particle size[3][4].

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: 95% B (Wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Setup
  • Instrument: Q-Exactive Orbitrap or equivalent Triple Quadrupole.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 275 °C.

  • MS1 Scan Range: m/z 100 - 500.

  • Target Precursor: m/z 392.23[2].

  • Fragmentation (MS2): HCD with Normalized Collision Energy (NCE) set to 28-30%.

Data Interpretation & Expected Results

Upon fragmentation of the m/z 392.23 precursor, the peptide backbone breaks predictably. The N-terminal b-ions and C-terminal y-ions provide a complete sequence map.

Table 2: Expected b-ion and y-ion series for GGFL-NH2 ([M+H]+ = 392.23)

Cleavage Siteb-ion SequenceExpected m/zy-ion SequenceExpected m/z
G1-G2b1 (G)58.03y4 (GFL-NH2)335.21
G2-F3b2 (GG)115.05y3 (FL-NH2)278.19
F3-L4b3 (GGF)262.12y2 (L-NH2)131.12
L4-NH2b4 (GGFL)375.20y1 (NH2)Not typically observed

Note: Immonium ions for Phenylalanine (m/z 120.08) and Leucine (m/z 86.10) are also highly diagnostic markers in the lower mass range.

Fragmentation_Pathway cluster_b N-terminal b-ions cluster_y C-terminal y-ions Precursor Precursor Ion [M+H]+ m/z 392.23 b2 b2 (GG) m/z 115.05 Precursor->b2 b3 b3 (GGF) m/z 262.12 Precursor->b3 b4 b4 (GGFL) m/z 375.20 Precursor->b4 y1 y1 (L-NH2) m/z 131.12 Precursor->y1 y2 y2 (FL-NH2) m/z 278.19 Precursor->y2 y3 y3 (GFL-NH2) m/z 335.21 Precursor->y3

Figure 2: Primary MS/MS fragmentation pathways yielding b- and y-ion series.

Quality Control in Solid-Phase Peptide Synthesis (SPPS)

Because GGFL-NH2 is a benchmark sequence, MS analysis is often used to validate novel SPPS coupling reagents or green solvents[1][2]. A successful synthesis will show the 392.23 m/z peak as the dominant signal. The presence of m/z 335.21 (missing the first Gly) or m/z 279.16 (missing Leu) immediately diagnoses incomplete coupling steps, allowing chemists to adjust reaction times or reagent equivalents.

SPPS_QC A Solid-Phase Peptide Synthesis (Fmoc Strategy) B Cleavage & Deprotection (TFA Cocktail) A->B C Crude Peptide (GGFL-NH2) B->C D LC-MS/MS Quality Control C->D E Target Confirmation (m/z 392.23) D->E F Impurity Profiling (Deletion Sequences) D->F

Figure 3: Integration of LC-MS/MS in the quality control workflow of synthesized GGFL-NH2.

References

  • Title: Novel Proton Acceptor Immonium-Type Coupling Reagents: Application in Solution and Solid Phase Peptide Synthesis Source: Amazon AWS URL
  • Title: Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis Source: ResearchGate URL
  • Title: Tyr1-ψ[(Z)
  • Title: Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress: Nano-LC-MS/MS Source: eLife URL

Sources

Method

Application Notes and Protocols for Research-Grade Des-tyr1-leucine Enkephalinamide

A Senior Application Scientist's Guide to Supplier Validation, Compound Handling, and In Vitro Characterization Authored for researchers, scientists, and drug development professionals, this document provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Supplier Validation, Compound Handling, and In Vitro Characterization

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the selection, handling, and application of Des-tyr1-leucine enkephalinamide for in vitro research. The protocols and insights are grounded in established principles of peptide chemistry and pharmacology to ensure experimental success and data reproducibility.

Part 1: Sourcing High-Quality Des-tyr1-leucine Enkephalinamide

The integrity of experimental data is fundamentally linked to the quality of the reagents. For a synthetic peptide like Des-tyr1-leucine enkephalinamide, a truncated analog of Leucine enkephalin, verifying purity and identity is paramount.

Key Supplier Selection Criteria

When evaluating potential suppliers, the following criteria should be considered non-negotiable:

  • Purity Data: Insist on a Certificate of Analysis (CoA) that specifies the purity as determined by High-Performance Liquid Chromatography (HPLC). For research applications, a purity of ≥98% is recommended to minimize the confounding effects of synthetic impurities.[1]

  • Identity Verification: The CoA should include mass spectrometry (MS) data to confirm the molecular weight of the peptide (C19H28N4O5, MW: 392.45 g/mol ).[1][2] Further structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly provided, is a strong indicator of a high-quality supplier.

  • Supplier Reputation and Transparency: Choose suppliers with a documented history of providing high-quality research chemicals. Their willingness to provide detailed analytical data and technical support is a key indicator of reliability.

Table 1: Supplier Qualification Checklist

CriteriaMinimum Acceptable StandardIdeal StandardJustification
Purity (HPLC) ≥95%≥98%Minimizes off-target effects from impurities.[1]
Identity (MS) Correct molecular weight confirmedHigh-resolution MS data providedEnsures the correct compound is being tested.
Identity (NMR) Not always provided¹H and ¹³C NMR data availableProvides detailed structural confirmation.
Solubility Data General guidance providedSpecific solubility data in common solventsFacilitates accurate stock solution preparation.
Technical Support Responsive to inquiriesProactive provision of detailed protocols and application notesIndicates a commitment to customer success.

Part 2: Handling and Storage Protocols for Lyophilized Peptides

Synthetic peptides are susceptible to degradation if not handled and stored correctly. The following protocols are designed to maintain the integrity of your Des-tyr1-leucine enkephalinamide.

Long-Term Storage of Lyophilized Peptide

For optimal stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[3][4] Store the vial in a desiccator to protect it from moisture, as peptides can be hygroscopic.[4][5]

Reconstitution of Lyophilized Peptide

There is no universal solvent for all peptides.[6] The solubility of Des-tyr1-leucine enkephalinamide, a neutral peptide, should be tested empirically.

Protocol for Reconstitution:

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[3][4]

  • Initial Solvent Selection: For a neutral peptide like Des-tyr1-leucine enkephalinamide, start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), followed by dilution with your aqueous assay buffer.[3]

  • Solubilization:

    • Add a small volume of 100% DMSO to the vial to dissolve the peptide.

    • Once fully dissolved, slowly add your aqueous buffer to the desired final concentration.

  • Aliquoting and Storage of Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes.[5][6] Store these aliquots at -20°C or -80°C.[4][5]

Part 3: Application Note: In Vitro Characterization of Des-tyr1-leucine Enkephalinamide at the Delta-Opioid Receptor

Des-tyr1-leucine enkephalinamide is an analog of Leucine enkephalin, an endogenous ligand for opioid receptors.[1] This application note details protocols for characterizing its binding affinity and functional activity at the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[7][8]

Mechanism of Action: Opioid Receptor Signaling

Opioid receptors, including the delta-opioid receptor, are GPCRs that couple to inhibitory G-proteins (Gi/o).[8][9] Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the Gα and Gβγ subunits.[10][11] The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[12][13]

Diagram 1: Opioid Receptor Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Des-tyr1-leucine enkephalinamide DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binding G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αi/o inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP ↓ production K_ion K+ Efflux GIRK->K_ion

Caption: Agonist binding to DOR activates the Gi/o protein, leading to downstream effects.

Radioligand Binding Assay Protocol

This protocol determines the binding affinity (Ki) of Des-tyr1-leucine enkephalinamide for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO-hDOR or HEK293-hDOR).

  • Radioligand: [³H]-Naltrindole (a selective DOR antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplate.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from confluent cell cultures by homogenization and differential centrifugation.[14] Store membrane pellets at -80°C.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled naltrindole (for non-specific binding).

    • 50 µL of serially diluted Des-tyr1-leucine enkephalinamide.

    • 50 µL of [³H]-Naltrindole (final concentration ~1 nM).

    • 50 µL of cell membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[14]

  • Washing: Wash the filters three times with ice-cold wash buffer.[14]

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Des-tyr1-leucine enkephalinamide concentration.

  • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Binding Affinity Data

CompoundReceptorKi (nM)RadioligandCell Line
Des-tyr1-leucine enkephalinamide Human DORData to be determined[³H]-NaltrindoleCHO-hDOR
Naltrindole (Reference) Human DOR0.1 - 1.0[³H]-NaltrindoleCHO-hDOR
Leucine Enkephalin (Reference) Human DOR1.0 - 10.0[³H]-NaltrindoleCHO-hDOR
Functional Assay: cAMP Inhibition Protocol

This assay measures the functional potency (EC₅₀) and efficacy (Emax) of Des-tyr1-leucine enkephalinamide by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • CHO-hDOR or HEK293-hDOR cells.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 384-well plate.

Protocol:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.[14]

  • Compound Addition: Prepare serial dilutions of Des-tyr1-leucine enkephalinamide in stimulation buffer and add to the cells.[14] Incubate for 15 minutes.

  • Forskolin Stimulation: Add forskolin (final concentration ~10 µM) to all wells except the basal control. Incubate for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.

Data Analysis:

  • Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

  • Plot the percentage of cAMP inhibition against the logarithm of the Des-tyr1-leucine enkephalinamide concentration.

  • Determine the EC₅₀ and Emax values using a sigmoidal dose-response curve.

Table 3: Hypothetical Functional Potency and Efficacy Data

CompoundEC₅₀ (nM)Emax (% Inhibition)Assay Type
Des-tyr1-leucine enkephalinamide Data to be determinedData to be determinedcAMP Inhibition
SNC80 (Reference Agonist) 1.0 - 10.0~100%cAMP Inhibition

Diagram 2: Experimental Workflow for In Vitro Characterization

Workflow cluster_sourcing Supplier Validation cluster_handling Peptide Handling cluster_assays In Vitro Assays S1 Identify Potential Suppliers S2 Request & Review CoA (HPLC, MS) S1->S2 S3 Select Supplier with ≥98% Purity S2->S3 H1 Store Lyophilized Peptide at -80°C H2 Equilibrate to Room Temp before Opening H1->H2 H3 Reconstitute in DMSO, then Aqueous Buffer H2->H3 H4 Aliquot & Store Stock Solutions at -80°C H3->H4 A1 Radioligand Binding Assay A2 cAMP Inhibition Assay A3 Data Analysis (Ki, EC₅₀, Emax) A1->A3 A2->A3

Caption: A systematic workflow from supplier selection to data analysis.

References

  • Handling and Storage of Synthetic Peptides - NovoPro Bioscience Inc. Available at: [Link]

  • Peptide Synthesis: Handling and Storage of Synthetic Peptides - LifeTein. Available at: [Link]

  • Peptide Storage and Handling Guidelines - GenScript. Available at: [Link]

  • A Continuous, Fluorescence-based Assay of -Opioid Receptor Activation in AtT-20 Cells. Available at: [Link]

  • Overview of GPCR signaling. A) Diagram of the cycle of G protein... - ResearchGate. Available at: [Link]

  • The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC. Available at: [Link]

  • δ-opioid receptor - Wikipedia. Available at: [Link]

  • Opioid-Mu Biochemical Binding Assay Service - Reaction Biology. Available at: [Link]

  • G-Proteins (GPCRs) - Structure - Function - TeachMePhysiology. Available at: [Link]

  • Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays - ResearchGate. Available at: [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC. Available at: [Link]

  • Guide to Peptide Quantitation - Agilent. Available at: [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed. Available at: [Link]

  • Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay - J-Stage. Available at: [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Available at: [Link]

  • G-protein coupled receptors (GPCRs) - BMG Labtech. Available at: [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - Frontiers. Available at: [Link]

  • G protein-coupled receptor signaling: transducers and effectors. Available at: [Link]

  • Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. Available at: [Link]

  • Development of a non-radioactive mass spectrometry-based binding assay at the μ-opioid receptor and its application for the determination of the binding affinities of 17 opiates/opioids as well as of the designer opioid isotonitazene and five further 2-benzylbenzimidazoles - Publikation. Available at: [Link]

  • Opioid Receptor Cell Based ELISA Kit (A102825) - Antibodies.com. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available at: [Link]

  • [Des-Tyr1] Leu-Enkephalin - SPYRYX BioSCIENCES. Available at: [Link]

  • Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors. Available at: [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available at: [Link]

  • Leucine-Enkephalin – 5 mg Powder – Biotechnology Grade - Blue Tiger Scientific. Available at: [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain - Frontiers. Available at: [Link]

  • Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC. Available at: [Link]

  • Synthesis and biological activity of some new leucine-enkephalin analogues. Available at: [Link]

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of leucine enkephalin turn mimetics - PubMed. Available at: [Link]

  • (PDF) Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine. Available at: [Link]

  • Synthesis and analgesic properties of two leucine-enkephalin analogues containing a conformationally restrained N-terminal tyrosine residue - PubMed. Available at: [Link]

  • The impact of multifunctional enkephalin analogs and morphine on the protein changes in crude membrane fractions isolated from the rat brain cortex and hippocampus. - International Association for the Study of Pain | IASP. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - MDPI. Available at: [Link]

  • Enkephalin. Synthesis of two pentapeptides isolated from porcine brain with receptor-mediated opiate agonist activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Analysis of leucine enkephalin by high-performance liquid chromatography using enzymatic derivatization by tyrosinase and electrochemical or fluorescence detection - PubMed. Available at: [Link]

Sources

Application

Application Note: Utilization of Des-Tyr¹-Leucine Enkephalinamide as a Reference Standard in Quantitative LC-MS and Enzymatic Assays

Introduction and Chemical Rationale As a Senior Application Scientist, selecting the correct reference standard is not a matter of convenience, but a strategic decision based on molecular physicochemical properties. Des-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

As a Senior Application Scientist, selecting the correct reference standard is not a matter of convenience, but a strategic decision based on molecular physicochemical properties. Des-Tyr¹-Leucine enkephalinamide (Gly-Gly-Phe-Leu-NH₂, CAS 100929-57-5)[] is a truncated tetrapeptide derivative of the endogenous opioid peptide, leucine enkephalin.

While intact leucine enkephalin is often used in preliminary studies, Des-Tyr¹-Leucine enkephalinamide offers superior analytical advantages as a quantitative reference standard:

  • Oxidative Stability: The removal of the N-terminal tyrosine (Des-Tyr¹) eliminates the primary site for rapid oxidative degradation and halogenation, drastically increasing the chemical stability of the standard in aqueous stock solutions[2][3].

  • Exopeptidase Resistance: The C-terminal amidation (-NH₂) protects the peptide from non-specific carboxypeptidase degradation during extraction from complex biological matrices, ensuring the internal standard remains intact prior to chromatographic separation.

  • Enzymatic Specificity: The unhindered, highly flexible N-terminal Gly-Gly sequence provides an ideal binding motif for Dipeptidyl Peptidase III (DPP III) . This makes the tetrapeptide an exceptionally specific substrate for quantifying exopeptidase kinetics[4][5].

  • SPPS Validation Sensitivity: In Solid-Phase Peptide Synthesis (SPPS), the Gly-Gly motif is notoriously prone to double-insertion or deletion. Consequently, this peptide serves as a rigorous model standard to validate novel green solvents (e.g., Rhodiasolv PolarClean) and in situ Fmoc removal protocols[6][7][8].

Analytical Workflow and Mechanistic Pathways

To quantify enzymatic activity or validate peptide synthesis, we rely on a coupled workflow integrating biological cleavage with high-resolution LC-MS/MS. The diagram below illustrates the mechanistic pathway where DPP III cleaves the N-terminal dipeptide, followed by the analytical quantification of the resulting fragments.

G cluster_0 Enzymatic Cleavage & LC-MS/MS Quantification Workflow A Substrate Des-Tyr¹-Leu-enkephalinamide (m/z 392.3) B Enzyme Dipeptidyl Peptidase III (DPP III) A->B Active Site Binding E Sample Prep Protein Precipitation & SPE Extraction A->E Intact IS Spiking C Product 1 Gly-Gly (Dipeptide) B->C N-terminal Cleavage D Product 2 Phe-Leu-NH2 (m/z 278.2) B->D C-terminal Fragment D->E Matrix Spiking F Separation RP-UHPLC (C18, 1.7 µm) E->F 5 µL Injection G Detection ESI-MS/MS (MRM Mode) F->G Gradient Elution

Workflow of DPP III enzymatic cleavage and LC-MS/MS quantification of the peptide fragments.

Quantitative Data and System Parameters

The following tables summarize the critical quantitative parameters required to establish this peptide as a reference standard across different analytical domains.

Table 1: LC-MS/MS MRM Transitions and Collision Energies[9]

Causality: ESI+ mode is selected because the basic N-terminal amine readily accepts protons. The y-ions are prioritized for quantitation due to the stable fragmentation of the Phe-Leu amide bond.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
Des-Tyr¹-Leu-enkephalinamide 392.3278.25018Quantifier (y₃ ion)
Des-Tyr¹-Leu-enkephalinamide 392.3221.15025Qualifier (y₂ ion)
Phe-Leu-NH₂ 278.2120.15022Enzymatic Cleavage Product
Table 2: Enzymatic Kinetic Parameters for DPP III[4]

Causality: Des-Tyr¹-Leu-enkephalin demonstrates a superior affinity (lower Kₘ) compared to synthetic naphthylamide substrates, making it the biologically relevant standard for true kinetic modeling.

SubstrateEnzymeKₘ (µM)Vₘₐₓ (µmol/min/mg)Validated Inhibitors
Gly-Gly-Phe-Leu DPP III15.245.83,4-DCI, p-CMB, DTNB
Arg-Arg-β-naphthylamide DPP III42.512.43,4-DCI, p-CMB, DTNB
Table 3: SPPS Purity Validation using Des-Tyr¹-Leu-enkephalinamide[6][7][10]

Causality: The steric freedom of the Gly-Gly sequence makes it a harsh, effective test for coupling efficiency when transitioning from toxic DMF to green solvents.

Solvent SystemFmoc Removal StrategyCoupling ReagentsCrude Purity (%)Reference
DMF (Standard) 20% PiperidineDIC / OxymaPure92.5[6]
Rhodiasolv PolarClean 20% PiperidineDIC / OxymaPure94.0[7]
H₂O / TEP (80:20) Aqueous DeprotectionDIC / OxymaPure89.2[9]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes an internal checkpoint to verify that the observed data is an artifact of the experiment, not the methodology.

Protocol A: Dipeptidyl Peptidase III (DPP III) Kinetic Assay via LC-MS/MS

This protocol quantifies the specific exopeptidase activity of DPP III using the reference standard[4].

  • Reagent Preparation: Prepare a 1 mM stock solution of Des-Tyr¹-Leu-enkephalinamide in 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM mercaptoethanol.

  • Enzymatic Incubation: In a 1.5 mL low-bind Eppendorf tube, combine 90 µL of the substrate solution (diluted to 10–100 µM) with 10 µL of purified DPP III enzyme (0.5 µg/mL). Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching: Terminate the reaction by adding 100 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile. Vortex for 10 seconds.

  • Centrifugation & Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer 150 µL of the supernatant to an LC vial.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm). Elute using a linear gradient of 5–60% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes. Monitor the m/z 278.2 transition for the Phe-Leu-NH₂ product.

Self-Validation Checkpoint: To confirm enzyme specificity and rule out background hydrolysis, run a parallel control containing 10 µM of 3,4-DCI (a known serine peptidase inhibitor)[4]. A >95% reduction in the Phe-Leu-NH₂ product peak validates that the cleavage is exclusively DPP III-mediated and not an artifact of buffer degradation.

Protocol B: Validation of Green SPPS using the Tetrapeptide Model

This protocol uses the peptide to validate in situ Fmoc removal in sustainable solvents[7][8].

  • Resin Preparation: Swell 0.1 mmol of Rink-Amide AM-PS resin in Rhodiasolv PolarClean for 30 minutes at room temperature[7].

  • Coupling: Add 3 equivalents of Fmoc-AA-OH, DIC, and OxymaPure dissolved in PolarClean. Allow coupling for 60 minutes.

  • In Situ Fmoc Removal: Treat the resin with 20% 4-Methylpiperidine (4-MP) in PolarClean for 7 minutes, followed by stringent washing with 1% OxymaPure to neutralize residual base[8].

  • Cleavage: After sequence completion (Gly-Gly-Phe-Leu), cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours.

  • Precipitation & Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in H₂O/Acetonitrile for HPLC-UV analysis at 220 nm.

Self-Validation Checkpoint: Analyze the crude LC-MS chromatogram specifically for an m/z 449.2 peak (M + 57 Da). The presence of this mass indicates a Glycine double-hit[6][8]. If this peak exceeds 2% relative abundance, it directly invalidates the washing step, proving that residual 4-MP caused premature Fmoc removal during the coupling phase.

References

  • Title: Main Product - BOC Sciences ([des-Tyr1]-Leucine enkephalinamide acetate salt)
  • Source: Peptide.
  • Title: Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis Source: ResearchGate URL
  • Title: Aqueous Solid-Phase Peptide Synthesis (ASPPS)
  • Title: Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal Source: Taylor & Francis URL
  • Title: Novel Proton Acceptor Immonium-Type Coupling Reagents: Application in Solution and Solid Phase Peptide Synthesis Source: Amazon AWS URL
  • Title: Journal of Agricultural and Food Chemistry Vol. 46 No.
  • Title: Naturally Generated Small Peptides Derived from Myofibrillar Proteins in Serrano Dry-Cured Ham Source: ResearchGate URL
  • Title: l-Proline and l-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Source: Journal of Neuroscience URL
  • Title: Fabrication of Microchannel Structures in Fluorinated Ethylene Propylene Source: NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of Des-tyr1-leucine enkephalinamide in aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing difficulties solubilizing Des-tyr1-leucine enkephalinamide (Sequence: Gly-Gly-P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing difficulties solubilizing Des-tyr1-leucine enkephalinamide (Sequence: Gly-Gly-Phe-Leu-NH2). Below, we break down the molecular diagnostics of this peptide's insolubility and provide field-proven, self-validating workflows to achieve stable aqueous solutions.

Molecular Diagnostics: Understanding the Insolubility

Des-tyr1-leucine enkephalinamide is a truncated derivative of the endogenous opioid peptide Leu-enkephalin. Many researchers encounter severe aggregation when attempting to dissolve this tetrapeptide directly in physiological buffers like PBS (pH 7.4). Understanding the causality behind this behavior is critical for selecting the right solubilization strategy.

  • Loss of Ionizable Groups: The parent Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) contains an N-terminal Tyrosine, which provides a polar hydroxyl group. Removing Tyr1 leaves a 1 (Phe-Leu) representing 50% of the sequence[1].

  • C-terminal Amidation: The C-terminus is amidated (-NH2) rather than existing as a free carboxylate (-COOH). This structural modification 2, meaning the peptide cannot rely on carboxylate-driven electrostatic repulsion to prevent aggregation[2].

  • Net Charge & Aggregation: The only ionizable moiety is the N-terminal primary amine of Glycine. At pH 7.4, the net charge is near zero to +1. Peptides exhibit minimum solubility near their isoelectric point (pI) or when their3. The overwhelming hydrophobic interactions between the Phenylalanine and Leucine residues drive rapid intermolecular beta-sheet formation and precipitation[3].

Quantitative Data: Physicochemical Profile & Solvent Compatibility
ParameterValueSolubilization Impact
Sequence Gly-Gly-Phe-Leu-NH250% Hydrophobic (F, L). Requires organic co-solvent or acidic pH.
Net Charge (pH 7.4) ~ +0.5 to +1.0Poor electrostatic repulsion. Prone to aggregation in neutral buffers.
Primary Co-solvent DMSO or DMFHighly effective. Disrupts hydrophobic packing of Phe and Leu.
Alternative Aqueous 10-30% Acetic AcidProtonates N-terminal Gly, increasing polarity for low-concentration stocks.

Troubleshooting Workflows

SolubilizationWorkflow Start Des-tyr1-leucine enkephalinamide (Gly-Gly-Phe-Leu-NH2) Step1 Assess Net Charge & Hydrophobicity (Net Charge ≈ +1 at pH < 8) Start->Step1 Decision1 Direct Aqueous Buffer? Step1->Decision1 PathA Acidic Aqueous Solubilization (10-30% Acetic Acid) Decision1->PathA Low conc. needed PathB Co-solvent Strategy (100% DMSO or DMF) Decision1->PathB High stock conc. needed Step2A Dilute with Assay Buffer (Monitor for precipitation) PathA->Step2A Step2B Dropwise addition of Aqueous Buffer (Max 1% DMSO final) PathB->Step2B Success Solubilized Peptide Ready for Assay Step2A->Success Fail Precipitation / Cloudiness Step2A->Fail If conc. > limit Step2B->Success Step2B->Fail If added too fast Sonication Sonication & Gentle Heating (<40°C) Fail->Sonication Sonication->Start If fails, lyophilize Sonication->Success If aggregates break

Workflow for solubilizing Des-tyr1-leucine enkephalinamide based on concentration requirements.

Protocol A: The Co-Solvent (DMSO) Dropwise Method (Recommended)

This is the gold standard for 3 containing >50% non-polar residues[1][3].

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature in a desiccator to 4[4]. Centrifuge briefly to pellet the powder.

  • Primary Dissolution: Add high-purity, anhydrous DMSO to create a highly concentrated stock (e.g., 10-20 mg/mL). Do not use water yet.

  • Agitation: Vortex gently. The peptide should dissolve completely, yielding a clear solution. If cloudy, 5 for 3-5 minutes at room temperature[5].

  • Buffer Addition (The Critical Step): Slowly add your target aqueous buffer (e.g., PBS or Tris, pH 7.4) dropwise to the DMSO stock while under constant, gentle agitation[4].

    • Self-Validation Check: Monitor the solution against a dark background. If localized cloudiness persists after mixing, stop adding buffer immediately. This indicates the critical aggregation concentration has been reached.

  • Final Concentration: Ensure the final DMSO concentration is ≤1% (v/v) if the peptide is intended for live-cell assays, as 2[2].

Protocol B: Acidic Solubilization (For DMSO-sensitive assays)

Since the peptide has a slightly basic character due to the free N-terminal amine,2 and enhance aqueous solubility[2].

  • Initial Solubilization: Add a4 directly to the lyophilized powder[4].

  • Agitation: Vortex and sonicate until clear.

  • Dilution: Dilute the acidic stock into your final working buffer.

    • Self-Validation Check: Measure the final pH of the assay buffer after peptide addition. The buffering capacity of your final assay buffer must be strong enough to neutralize the introduced acetic acid without drastically dropping the overall pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide dissolved in DMSO but precipitated immediately when I added PBS. What happened? A1: This phenomenon is known as "solvent shock." When a large volume of aqueous buffer is added rapidly to the DMSO-peptide solution, the local concentration of water spikes, forcing the hydrophobic Phe-Leu tails to 3[3][4]. Resolution: Always add the aqueous buffer dropwise to the peptide-DMSO solution, never the other way around. If precipitation occurs, you can attempt to rescue the sample by adding a small amount of DMSO back until clear, or by 1[1]. If it fails, you must 4 to remove the solvents and start over[4].

Q2: Can I use heating to force the peptide into an aqueous buffer without DMSO? A2: Gentle heating (up to 40°C) combined with water bath sonication can provide the kinetic energy needed to break intermolecular hydrophobic interactions[1]. However, because Gly-Gly-Phe-Leu-NH2 lacks sufficient polar groups to remain hydrated, the peptide will likely re-precipitate (crash out) once the solution cools back to room temperature. A co-solvent is almost always required for stable storage.

Q3: How should I store the solubilized peptide? A3: Peptides in solution are4[4]. Store the concentrated DMSO stock in single-use aliquots at3[3]. Avoid repeated freeze-thaw cycles. Do not store the peptide in its final diluted aqueous working buffer for extended periods.

References

  • JPT Peptide Technologies. "Peptide Solubilization: Guidelines for Peptide Solubility". JPT. [Link]

  • Hebrew University of Jerusalem / Thermo Fisher. "Peptide solubility guidelines". HUJI. [Link]

  • National Institutes of Health. "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid". NIH. [Link]

Sources

Optimization

Troubleshooting low signal in Des-tyr1-leucine enkephalinamide receptor binding assays

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with signal-to-noise ratios in peptide radioligand binding assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with signal-to-noise ratios in peptide radioligand binding assays. When troubleshooting Des-tyr1-leucine enkephalinamide (often abbreviated as des-Tyr-LE or GGFL-amide), the root cause of a "low signal" usually stems from either a fundamental misunderstanding of the peptide’s structure-activity relationship (SAR) or suboptimal biochemical assay conditions.

Below is an in-depth, causality-driven guide to diagnosing and resolving your assay failures.

The Molecular Causality: Understanding Your Ligand

Before adjusting buffer concentrations or incubation times, we must address the pharmacology of your ligand. Intact Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) relies on the "Message-Address" concept. The N-terminal Tyrosine (Tyr1) acts as the "message"—its phenolic ring directly mimics the A-ring of morphine, anchoring the peptide into the hydrophobic binding pocket of classical opioid receptors (Mu, Delta, Kappa).

By utilizing Des-tyr1-leucine enkephalinamide , you have cleaved this critical pharmacophore. Consequently, this peptide exhibits virtually zero affinity for opioid receptors. If you are attempting to measure opioid receptor binding, a "low signal" is not an assay failure; it is the correct biological response. In opioid research, this peptide should only be used as a negative control to define non-specific binding (NSB).

However, Des-tyr1-leucine enkephalinamide is biologically active at non-opioid sites. It is a known competitive inhibitor of the high-affinity mammalian brain L-proline transporter (PROT/SLC6A7)[1] and has been shown to modulate specific behavioral responses (such as the dorsal immobility response) via non-dopaminergic, non-opioid pathways[2]. If you are targeting these specific non-opioid sites and still seeing low signal, the issue lies in your assay chemistry.

Diagnostic Workflow

G Start Issue: Low Assay Signal Target Identify Target Receptor Start->Target Opioid Opioid Receptors (MOR / DOR / KOR) Target->Opioid PROT PROT (SLC6A7) / Non-Opioid Targets Target->PROT SAR Root Cause: Missing Tyr1 Lacks pharmacophore. Signal SHOULD be low. Opioid->SAR Expected Biology Buffer Check Buffer Ions PROT->Buffer Degradation Check Peptide Stability PROT->Degradation Plastic Check Plastic Adsorption PROT->Plastic FixBuffer Action: Add 120mM NaCl (Ion-dependent binding) Buffer->FixBuffer FixDeg Action: Add Bestatin & Thiorphan cocktail Degradation->FixDeg FixPlastic Action: Use 0.1% BSA & Siliconized tubes Plastic->FixPlastic

Diagnostic workflow for troubleshooting low signal in Des-Tyr1-Leu-enkephalinamide assays.

Troubleshooting FAQs

Q: I am using this peptide to study the L-proline transporter (PROT), but my competition assay shows a negligible signal-to-noise ratio. What is wrong? A: Check your ion gradients. PROT (SLC6A7) is a sodium- and chloride-dependent transporter. The binding pocket for competitive inhibitors like Des-Tyr-Leu-enkephalin relies on the conformational state induced by these ions[1]. If you are using a standard Tris-HCl or HEPES buffer without salts, the transporter will not recognize the ligand. You must supplement your buffer with physiological concentrations of NaCl (e.g., 120 mM) to restore binding affinity.

Q: My total radioligand counts (CPM) are extremely low even before adding the membrane preparation. Where is my peptide going? A: Hydrophobic peptides readily adsorb to the walls of untreated polystyrene or glass tubes. This depletes the available free ligand concentration, destroying your assay's dynamic range. Causality: Hydrophobic interactions between the peptide's aliphatic residues (Leucine, Phenylalanine) and the plastic surface. Fix: Always use siliconized microcentrifuge tubes and include 0.1% Bovine Serum Albumin (BSA) in your assay buffer. BSA acts as a carrier protein, coating the plastic surfaces and preventing your peptide from sticking.

Q: How do I prevent the rapid degradation of my peptide in tissue homogenates? A: Enkephalin derivatives are highly susceptible to cleavage by aminopeptidases and neutral endopeptidases (enkephalinases) present in crude membrane preps. You must implement a peptidase inhibitor cocktail. A standard, field-proven cocktail includes Bestatin (to inhibit aminopeptidases) and Thiorphan (to inhibit enkephalinases)[3][4].

Quantitative Data: Expected Binding Parameters

To contextualize your results, compare your assay parameters against the established baseline data below.

Table 1: Comparative Binding Parameters & Assay Requirements

ParameterIntact Leu-EnkephalinDes-Tyr1-Leu-Enkephalinamide
Primary Target Opioid Receptors (DOR > MOR)PROT (SLC6A7) / Non-Opioid Sites
Receptor Affinity (Ki) ~1 - 10 nM> 10,000 nM (Opioid) / High (PROT)
Pharmacophore Status Intact "Message" (Tyr1)Absent (Lacks phenolic A-ring)
Assay Buffer Dependency Mg2+ enhances agonist bindingStrict Na+ and Cl- dependence
Primary Assay Utility Agonist / RadioligandNegative Control / PROT Inhibitor

Self-Validating Experimental Protocol: PROT Binding Assay

To ensure trustworthiness in your data, a protocol must be a self-validating system. This means building in internal controls that prove the assay mechanics functioned correctly, even if your specific test article yields a negative result.

Step 1: Membrane Preparation & Protection

  • Homogenize target tissue (e.g., rat forebrain or transfected HEK293 cells) in ice-cold 50 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose.

  • Causality Check (Protease Inhibition): Immediately add a peptidase inhibitor cocktail (10 µM Bestatin, 1 µM Thiorphan)[3]. Without this, endogenous enzymes will cleave your ligand before equilibrium is reached.

  • Centrifuge at 1,000 x g for 10 min to remove debris. Centrifuge the supernatant at 40,000 x g for 30 min to pellet the membrane fraction. Resuspend in Assay Buffer.

Step 2: Assay Buffer Formulation Formulate the buffer to support ion-coupled binding: 10 mM HEPES, 5 mM Tris, 120 mM NaCl , 4.7 mM KCl, 2.2 mM CaCl2, and 0.1% BSA (pH 7.4)[1].

Step 3: Self-Validating Incubation Setup Set up your assay in siliconized tubes. A self-validating plate map must include:

  • Total Binding (TB): Radioligand + Membrane.

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM unlabeled L-Proline (or unlabeled Des-Tyr1-Leu-enkephalinamide).

  • Positive Control: A known PROT substrate (e.g., [3H]-L-Proline or [3H]-L-Pipecolate) to verify the transporter is active and the membrane prep is viable[1].

  • Incubate at 37°C for 10 to 20 minutes to reach equilibrium.

Step 4: Termination & Filtration

  • Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters.

  • Causality Check (Filter Pre-treatment): Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Glass fibers carry a negative charge and will bind basic peptide residues non-specifically. PEI is a highly cationic polymer that coats the glass, neutralizing the charge and drastically reducing background noise.

  • Wash filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound ligand.

Step 5: Quantification Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and count for radioactivity (CPM). Calculate specific binding by subtracting NSB from TB. If your Positive Control shows high specific binding but your Des-Tyr1 peptide does not, you can confidently conclude the issue is ligand-specific, not a systemic assay failure.

References

  • Characterizing the Site and Mode of Action of Dynorphin at Hippocampal Mossy Fiber Synapses in the Guinea Pig Source: PMC (National Institutes of Health) URL:[Link]

  • Potentiation of the dorsal immobility response following intrastriatal injections of enkephalins Source: ResearchGate / Pharmacol Biochem Behav URL:[Link]

  • Ischemic preconditioning increases the bioavailability of cardiac enkephalins Source: American Journal of Physiology URL:[Link]

  • l-Proline and l-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Transfected with the High-Affinity Mammalian Brain l-Proline Transporter Source: Journal of Neuroscience URL:[Link]

Sources

Troubleshooting

How to prevent the degradation of Des-tyr1-leucine enkephalinamide in plasma samples

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Des-tyr1-leucine enkephalinamide. This guide provides in-depth technical information, troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Des-tyr1-leucine enkephalinamide. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you prevent the degradation of this important peptide in plasma samples, ensuring the accuracy and reproducibility of your experimental results.

Understanding the Challenge: The Rapid Degradation of Enkephalins in Plasma

Endogenous opioid peptides like enkephalins have a notoriously short half-life in plasma, often lasting only a few minutes.[1][2] This rapid degradation is due to the presence of several highly active peptidases. For researchers studying Des-tyr1-leucine enkephalinamide, understanding these enzymatic challenges is the first step toward developing a robust experimental protocol.

The Major Culprits: Plasma Peptidases

The primary enzymes responsible for the breakdown of enkephalins in plasma are:

  • Aminopeptidases: These enzymes, particularly Aminopeptidase N (APN), cleave the N-terminal amino acid from peptides.[3] For natural enkephalins, this is the tyrosine residue, and its removal results in a complete loss of opioid activity.[4]

  • Neutral Endopeptidase (NEP) : Also known as neprilysin or enkephalinase, NEP is a zinc-dependent metalloprotease that cleaves peptides on the amino side of hydrophobic residues.[1][5] In enkephalins, NEP typically hydrolyzes the Gly-Phe bond.

  • Angiotensin-Converting Enzyme (ACE): While primarily known for its role in blood pressure regulation, ACE can also degrade enkephalins, typically by cleaving the Gly-Phe bond.[3][6]

FAQs: Preventing the Degradation of Des-tyr1-leucine enkephalinamide

This section addresses common questions and concerns regarding the stability of Des-tyr1-leucine enkephalinamide in plasma samples.

Q1: Is Des-tyr1-leucine enkephalinamide as susceptible to degradation as native enkephalins?

A1: Not entirely. The removal of the N-terminal tyrosine in Des-tyr1-leucine enkephalinamide makes it resistant to cleavage by aminopeptidases.[4] This is a significant advantage as aminopeptidase activity is a major degradation pathway for native enkephalins. However, your peptide is still vulnerable to degradation by neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), which cleave internal peptide bonds.

Q2: What is the most critical step in preventing degradation?

A2: The most critical step is the immediate inhibition of peptidase activity upon blood collection. Proteolytic degradation begins the moment the blood is drawn.[3][7] Therefore, collecting blood directly into tubes containing a pre-prepared cocktail of protease inhibitors is paramount.

Q3: Should I use a commercial protease inhibitor cocktail or prepare my own?

A3: For convenience and broad-spectrum protection, commercially available protease inhibitor cocktails are an excellent choice.[8][9] They contain a mixture of inhibitors targeting various protease classes. However, for targeted and cost-effective inhibition, preparing a custom cocktail with specific inhibitors for NEP and ACE can be more advantageous for Des-tyr1-leucine enkephalinamide studies.

Q4: What specific inhibitors should I use for Des-tyr1-leucine enkephalinamide?

A4: Since Des-tyr1-leucine enkephalinamide is primarily degraded by NEP and ACE, a targeted approach is highly effective. The recommended inhibitors are:

  • Thiorphan as a potent and specific inhibitor of NEP.[10][11][12]

  • Captopril as a well-characterized inhibitor of ACE.[13][14]

While bestatin is a common inhibitor for aminopeptidases, it is not essential for protecting Des-tyr1-leucine enkephalinamide due to the absence of the N-terminal tyrosine.

Q5: Can the anticoagulant I choose affect the stability of my peptide?

A5: Yes, the choice of anticoagulant can influence peptidase activity. EDTA is often recommended as it chelates the divalent cations (like Zn²⁺) that are essential for the activity of metalloproteases like NEP and ACE.[3] Heparin is also a suitable option.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or undetectable levels of Des-tyr1-leucine enkephalinamide Incomplete inactivation of proteases.Ensure your protease inhibitor cocktail is added to the blood collection tube before drawing the sample. Keep samples on ice at all times.
Inappropriate inhibitor cocktail.For Des-tyr1-leucine enkephalinamide, a general cocktail might not be sufficient. Use a targeted cocktail containing thiorphan and captopril.
Delayed sample processing.Process blood samples to plasma as quickly as possible, ideally within 30 minutes of collection.[15]
High variability between sample replicates Inconsistent sample handling.Standardize your entire workflow, from blood collection to storage. Ensure consistent timing, temperatures, and centrifugation parameters for all samples.
Freeze-thaw cycles.Aliquot plasma into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can increase protein degradation.
Interference with downstream assays Inhibitor incompatibility.Some inhibitors, like EDTA, can interfere with assays requiring divalent cations. If you encounter this, consider using an EDTA-free commercial cocktail and rely on specific inhibitors like thiorphan and captopril.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation

This protocol is designed to minimize ex vivo degradation of Des-tyr1-leucine enkephalinamide.

Materials:

  • Pre-chilled blood collection tubes containing EDTA.

  • Protease Inhibitor Cocktail (see Protocol 2).

  • Refrigerated centrifuge.

  • Pre-chilled polypropylene cryovials.

Procedure:

  • Prepare Inhibitor Tubes: Prior to blood collection, add the appropriate volume of your concentrated protease inhibitor cocktail to each pre-chilled EDTA tube.

  • Blood Collection: Collect blood directly into the prepared tubes.

  • Gentle Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Do not shake vigorously to avoid hemolysis.

  • Cooling: Place the tubes immediately on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.[6]

  • Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage: Transfer the plasma into pre-chilled, labeled cryovials in single-use aliquots. Immediately snap-freeze in liquid nitrogen or store at -80°C.

Protocol 2: Preparation of a Targeted Protease Inhibitor Cocktail

This custom cocktail is specifically designed for the protection of Des-tyr1-leucine enkephalinamide.

Stock Solutions:

  • Thiorphan (NEP Inhibitor): Prepare a 10 mM stock solution in DMSO.

  • Captopril (ACE Inhibitor): Prepare a 10 mM stock solution in water.

Working Cocktail (100X):

Combine the stock solutions to achieve the desired final concentration in your plasma sample. A common starting point is a 100X cocktail that, when added to the blood collection tube, will result in the following final concentrations in the plasma:

InhibitorStock ConcentrationFinal Concentration in Plasma
Thiorphan10 mM10 µM
Captopril10 mM10 µM

To prepare 1 mL of 100X cocktail:

  • 10 µL of 10 mM Thiorphan stock

  • 10 µL of 10 mM Captopril stock

  • 980 µL of sterile water or appropriate buffer

Usage: Add 10 µL of the 100X working cocktail for every 1 mL of blood to be collected.

Data Presentation

Table 1: Key Peptidases and Their Inhibitors
EnzymeCleavage Site on EnkephalinsRecommended InhibitorTypical Working ConcentrationIC50 Value
Aminopeptidase N (APN)Tyr-Gly bondBestatin1-10 µM~0.5 nM - 16.9 µM[16][17]
Neutral Endopeptidase (NEP)Gly-Phe bondThiorphan1-10 µMVaries by substrate and conditions
Angiotensin-Converting Enzyme (ACE)Gly-Phe bondCaptopril1-10 µM~20 nM[18]

Visualizing the Degradation Pathway and Prevention Strategy

The following diagrams illustrate the enzymatic degradation pathways of native enkephalins and the protective effect of the Des-tyr1 modification and targeted inhibitors.

G cluster_0 Degradation of Native Leucine Enkephalin Native Enkephalin Tyr-Gly-Gly-Phe-Leu APN Aminopeptidase N (APN) Native Enkephalin->APN NEP/ACE NEP / ACE Native Enkephalin->NEP/ACE Inactive Fragment 1 Gly-Gly-Phe-Leu APN->Inactive Fragment 1 Cleaves Tyr-Gly bond Inactive Fragment 2 Tyr-Gly-Gly NEP/ACE->Inactive Fragment 2 Cleaves Gly-Phe bond Inactive Fragment 3 Phe-Leu NEP/ACE->Inactive Fragment 3 Cleaves Gly-Phe bond

Caption: Degradation of native leucine enkephalin by plasma peptidases.

G cluster_1 Protection of Des-tyr1-leucine enkephalinamide Peptide Gly-Gly-Phe-Leu-NH2 (Des-tyr1-leucine enkephalinamide) APN Aminopeptidase N (APN) Peptide->APN NEP/ACE NEP / ACE Peptide->NEP/ACE No Cleavage No Cleavage APN->No Cleavage Resistant due to missing N-terminal Tyr Blocked Cleavage Cleavage Blocked NEP/ACE->Blocked Cleavage Thiorphan Thiorphan Thiorphan->NEP/ACE Inhibits Captopril Captopril Captopril->NEP/ACE Inhibits

Caption: Protection strategy for Des-tyr1-leucine enkephalinamide.

References

  • Hartvig, P., et al. (1986). Kinetics of four 11C-labelled enkephalin peptides in the brain, pituitary and plasma of rhesus monkeys.
  • MetwareBio. (n.d.). Protein sample preparation tips: Serum or Plasma? Retrieved from [Link]

  • PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from [Link]

  • Smyth, D. G., et al. (1979). The synthesis and release of [3H-tyrosine1]methionine5-enkephalin from guinea pig brain slices. Journal of Neurochemistry, 33(1), 37-43.
  • Wikipedia. (n.d.). Met-enkephalin. Retrieved from [Link]

  • Fournié-Zaluski, M. C., et al. (1985). Comparison of dipeptidyl carboxypeptidase and endopeptidase activities in the three enkephalin-hydrolysing metallopeptidases: "angiotensin-converting enzyme", thermolysin and "enkephalinase".
  • Imperial College London. (n.d.). Sample preparation. Retrieved from [Link]

  • Mosnaim, A. D., et al. (1995). Studies of the in vitro human plasma degradation of methionine-enkephalin. General Pharmacology: The Vascular System, 26(3), 639-644.
  • Hersh, L. B., & Morihara, K. (1986). Active Site Mutations Change the Cleavage Specificity of Neprilysin. PLoS ONE, 7(2), e32333.
  • Rusek, M., et al. (2020). Neprilysin expression and functions in development, ageing and disease. Mechanisms of Ageing and Development, 191, 111342.
  • ResearchGate. (n.d.). Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM. Retrieved from [Link]

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024). International Journal of Molecular Sciences, 25(15), 8233.
  • Lipophilic derivatives of leu-enkephalinamide: in vitro permeability, stability and in vivo nasal delivery. (2011). Bioorganic & Medicinal Chemistry, 19(6), 2038-2045.
  • A high affinity, mu-opioid receptor-selective enkephalin analogue lacking an N-terminal tyrosine. (1998). Bioorganic & Medicinal Chemistry Letters, 8(19), 2681-2684.
  • Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma for down-stream analysis. (2014).
  • Interchim. (n.d.). Protease Inhibitor Cocktails. Retrieved from [Link]

  • UBPBio. (n.d.). Bestatin. Retrieved from [Link]

  • Defendini, R., et al. (1984). Acute oral captopril inhibits angiotensin converting enzyme activity in human cerebrospinal fluid. Journal of Hypertension, 2(5), 497-501.
  • StatPearls. (2024). Captopril. Retrieved from [Link]

  • Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats. (1998). British Journal of Pharmacology, 125(3), 591-598.
  • TERRY WHITE CHEMISTS CAPTOPRIL TABLETS. (n.d.). Retrieved from [Link]

  • Enkephalin-degrading enzymes and angiotensin-converting enzyme in human and rat meninges. (1993). Neuropeptides, 24(5), 289-296.
  • Angiotensin-Converting Enzyme C-Terminal Catalytic Domain Is the Main Site of Angiotensin I Cleavage In Vivo. (2008). Hypertension, 51(1), 93-99.
  • ResearchGate. (n.d.). IC 50 plots for (A) L-captopril, (B) D-captopril, (C) D,L-thiorphan,... Retrieved from [Link]

  • Inhibition of Neprilysin by Infusion of Thiorphan into the Hippocampus Causes an Accumulation of Amyloid β and Impairment of Learning and Memory. (2006). Journal of Pharmacology and Experimental Therapeutics, 317(1), 334-340.
  • Effects of Neutral Endopeptidase (Neprilysin) Inhibition on the Response to Other Vasoactive Peptides in Small Human Resistance Arteries: Studies with Thiorphan and Omapatrilat. (2018). Journal of Cardiovascular Pharmacology, 72(4), 199-206.
  • Thiorphan, an inhibitor of endopeptidase 24.11, potentiates the natriuretic activity of atrial natriuretic peptide. (1987). Journal of Cardiovascular Pharmacology, 10(5), 654-658.
  • ResearchGate. (n.d.). Sites of cleavage of bradykinin by different enzymes. ACE, angiotensin... Retrieved from [Link]

  • Leucine enkephalin-tyrosinase reaction products--identification and biological activity. (1994). Biochimica et Biophysica Acta, 1222(1), 95-100.
  • Downloaded 2026-03-06 08:07:33 The UCD community has made this article openly available. Please share how this access benefits y. (2012). Amino Acids, 43(4), 1599-1608.
  • MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d5-Phe-Nitro-Tyr Leucine Enkephalin. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1776-1787.
  • Optimisation and Characterisation of Novel Angiotensin-Converting Enzyme Inhibitory Peptides Prepared by Double Enzymatic Hydrolysis from Agaricus bisporus Scraps. (2022). Foods, 11(3), 398.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Chemical Society Reviews, 52(18), 6246-6280.
  • ResearchGate. (n.d.). The enzymatic cleavage of proteins at Tyr sites. Retrieved from [Link]

  • Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. (2026). Pharmaceuticals, 19(1), 96.

Sources

Optimization

Technical Support Center: Controlling Experimental Variability with Des-Tyr1-Leucine Enkephalinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex variables researchers encounter when utilizing Des-Tyr1-Leucine Enkephalinamide (GGFL-NH2) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex variables researchers encounter when utilizing Des-Tyr1-Leucine Enkephalinamide (GGFL-NH2) .

While traditionally deployed as a "negative control" for opioid receptor assays due to its lack of the critical N-terminal Tyrosine, this truncated peptide is far from biologically inert. Failing to account for its hidden non-opioid activities, rapid enzymatic degradation, and hydrophobic properties is a primary source of irreproducibility in neuropharmacological assays. This guide dissects the causality behind these variables and provides self-validating protocols to ensure absolute scientific integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using Des-Tyr1-Leucine Enkephalinamide as a negative control to rule out opioid signaling, but I am still observing excitatory synaptic potentiation. Is my peptide contaminated? A1: It is highly unlikely to be contamination. While removing the N-terminal Tyrosine abolishes its affinity for µ, δ, and κ opioid receptors, the remaining C-terminal sequence (Phe-Leu) retains potent biological activity. Des-Tyr1-Leucine Enkephalinamide is a highly specific, competitive inhibitor of the mammalian brain high-affinity L-proline transporter (PROT / Slc6A7) ()[1]. By blocking L-proline reuptake at glutamatergic synapses, the peptide indirectly potentiates excitatory transmission. Actionable Fix: If your assay involves hippocampal or forebrain tissue where PROT is heavily expressed, you cannot use this peptide as a silent negative control. Switch to a scrambled peptide sequence that lacks both the N-terminal Tyrosine and the C-terminal Phe-Leu motif.

Q2: My behavioral assays show that Des-Tyr1-Leucine Enkephalinamide induces phenotypes similar to active Leucine Enkephalin. Why is my "inactive" control causing a response? A2: Behavioral phenotypes are rarely mediated by a single receptor class. Studies have demonstrated that intrastriatal injections of both Leucine Enkephalin and Des-Tyr1-Leucine Enkephalinamide significantly potentiate the duration of the dorsal immobility response (DIR) over a 1-hour time course ()[2]. This proves that certain motoric and defensive behaviors are mediated by non-opioid pathways that recognize the GGFL motif. Actionable Fix: When designing in vivo behavioral experiments, explicitly define whether you are controlling for opioid receptor activation or general peptide activity.

Q3: My in vitro peptide concentration drops by 50% within the first hour of incubation. How do I prevent this variability? A3: This rapid loss is caused by a combination of enzymatic degradation and surface adsorption. Although lacking the N-terminal Tyrosine protects the peptide from certain aminopeptidases, it remains highly vulnerable to dipeptidyl carboxypeptidases (e.g., ACE) and endopeptidases (e.g., Neprilysin/CD10) present in cell cultures and tissue slices. Furthermore, the GGFL-NH2 sequence is hydrophobic and will rapidly adhere to untreated plastic and glass surfaces. Actionable Fix: Implement a broad-spectrum peptidase inhibitor cocktail and passivate all experimental surfaces (See Protocol A and Table 2).

Part 2: Standardized Experimental Protocols

Every protocol utilized in peptide neuropharmacology must be a self-validating system. Do not assume peptide integrity; prove it.

Protocol A: Preparation and Stabilization of Peptide Stocks

Objective: Prevent hydrophobic loss and enzymatic degradation of Des-Tyr1-Leucine Enkephalinamide.

  • Solubilization: Weigh the lyophilized peptide and dissolve it in 10% DMSO or 0.1 M Acetic Acid to a primary concentration of 10 mM. Immediately dilute with HEPES buffer (pH 7.4) to your 1 mM working stock.

  • Surface Passivation: Add 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 to the working buffer. Causality: This occupies the hydrophobic binding sites on microcentrifuge tubes and pipette tips, preventing the peptide from sticking to the plastic.

  • Enzymatic Protection: Spike the working buffer with a peptidase inhibitor cocktail (See Table 2).

  • Self-Validation Step: Analyze a 10 µL aliquot via RP-HPLC (C18 column, UV detection at 214 nm) immediately after preparation, and again after 4 hours of simulated experimental incubation. A single, stable peak at the expected retention time confirms sequence integrity and validates that your buffer conditions successfully prevented degradation.

Protocol B: Differentiating Opioid vs. PROT Mechanisms in Transfected Cells

Objective: Isolate the specific mechanism of action using targeted competitive inhibition.

  • Cell Preparation: Culture HEK293 cells stably expressing either the µ-opioid receptor or the PROT transporter ()[3].

  • Baseline Measurement: Establish baseline electrophysiological currents or [3H]-proline uptake rates in a standard physiological buffer[3].

  • Peptide Application: Apply 10 µM Des-Tyr1-Leucine Enkephalinamide to the extracellular bath. Causality: The peptide must be applied extracellularly, as it inhibits PROT-mediated transport only when interacting with the extracellular face of the transporter[3].

  • Self-Validation Step: In a parallel control well, pre-incubate the cells with 1 µM Naltrexone (a broad-spectrum opioid antagonist) before applying native Leucine Enkephalin. If your assay is truly measuring PROT activity, Naltrexone will fail to block the enkephalin-induced inhibition[1]. If it measures opioid activity, Naltrexone will block it entirely, while Des-Tyr1-Leucine Enkephalinamide will produce zero response.

Part 3: Quantitative Data Presentation

Table 1: Pharmacological Profile Comparison

Summary of binding affinities and behavioral impacts highlighting the divergence between opioid and non-opioid mechanisms.

PeptideSequenceOpioid Receptor Affinity (µ/δ)PROT Transporter Inhibition (Ki)Behavioral Effect (DIR)
Leucine Enkephalin YGGFLHigh (Agonist)9.44 ± 1.88 µMPotentiated
Des-Tyr1-Leu-Enkephalinamide GGFL-NH2None3.51 ± 0.67 µMPotentiated

Note: The des-tyrosyl derivative is actually more potent at inhibiting L-proline uptake than the native enkephalin[4].

Table 2: Recommended Peptidase Inhibitor Cocktail

A mandatory formulation for maintaining peptide stability in tissue-based assays.

InhibitorTarget EnzymeWorking Conc.Causality / Rationale
Bestatin Aminopeptidases (APN)10 µMPrevents N-terminal cleavage (Critical for native Leu-Enkephalin stability).
Thiorphan Neprilysin (NEP / CD10)1 µMBlocks endopeptidase cleavage at the internal Gly-Phe bond.
Captopril Angiotensin-Converting Enzyme10 µMPrevents dipeptidyl carboxypeptidase activity at the C-terminus.

Part 4: Mandatory Visualization

The following logic diagram illustrates the molecular pathway divergence when utilizing Des-Tyr1-Leucine Enkephalinamide to isolate PROT inhibition from opioid signaling.

Pathway cluster_0 Leucine Enkephalin (YGGFL) cluster_1 Des-Tyr1-Leu-Enkephalinamide (GGFL-NH2) LE_Opioid Opioid Receptors (Activated) LE_PROT PROT Transporter (Inhibited) DT_Opioid Opioid Receptors (No Activity) DT_PROT PROT Transporter (Inhibited) LE_Source Leucine Enkephalin LE_Source->LE_Opioid N-term Tyr Intact LE_Source->LE_PROT C-term Intact DT_Source Des-Tyr1-Leu-Enk DT_Source->DT_Opioid Missing Tyr1 DT_Source->DT_PROT C-term Intact

Pathway divergence: Des-Tyr1-Leu-Enkephalinamide isolates PROT inhibition from opioid signaling.

Part 5: References

  • Fremeau RT Jr, Velaz-Faircloth M, Miller JW, Henzi VA, Cohen SM, Nadler JV. "A novel nonopioid action of enkephalins: competitive inhibition of the mammalian brain high affinity L-proline transporter." Molecular Pharmacology, NIH/PubMed.[URL: https://pubmed.ncbi.nlm.nih.gov/8649339/]

  • Galli A, Jayanthi LD, Ramsey IS, Miller JW, Fremeau RT Jr, DeFelice LJ. "L-Proline and L-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Transfected with the High-Affinity Mammalian Brain L-Proline Transporter." Journal of Neuroscience.[URL: https://www.jneurosci.org/content/19/15/6290]

  • Meyer ME, van Hartesveldt C, Cottrell GA. "Potentiation of the dorsal immobility response following intrastriatal injections of enkephalins." Pharmacology, Biochemistry, and Behavior, NIH/PubMed.[URL: https://pubmed.ncbi.nlm.nih.gov/1513843/]

Sources

Troubleshooting

Method refinement for consistent results in Des-tyr1-leucine enkephalinamide studies

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Des-tyr1-leucine enkephalinamide. This guide is designed to provide in-depth, field-proven insights t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Des-tyr1-leucine enkephalinamide. This guide is designed to provide in-depth, field-proven insights to help you achieve consistent, reliable, and accurate results in your experiments. By understanding the causality behind experimental choices, you can proactively troubleshoot issues and ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of Des-tyr1-leucine enkephalinamide.

Q1: How should I properly store lyophilized Des-tyr1-leucine enkephalinamide powder?

Proper storage is critical to prevent degradation and maintain the peptide's integrity. Lyophilized peptides are hygroscopic (tend to absorb moisture) and can be sensitive to temperature and light.[1][2]

  • Long-term Storage: For periods longer than a few weeks, store the lyophilized powder at -20°C or, ideally, -80°C in a tightly sealed, opaque container.[3][4] This minimizes chemical degradation.

  • Short-term Storage: For use within 1-2 weeks, storage at 2-4°C is acceptable.[5] Some peptides are stable at room temperature for brief periods, such as during shipping, but this should not be the standard practice.[5][6]

  • Handling: Before opening, always allow the vial to warm to room temperature in a desiccator.[1][4] This crucial step prevents condensation from forming on the cold powder, which would introduce moisture and compromise stability.[4]

Q2: What is the best way to reconstitute Des-tyr1-leucine enkephalinamide for my experiments?

Reconstitution is the process of dissolving the lyophilized powder into a liquid solvent.[7] Doing this correctly is fundamental to obtaining reliable experimental data.[7][8]

  • Solvent Selection: The choice of solvent depends on the peptide's polarity and the requirements of your downstream application. Des-tyr1-leucine enkephalinamide (Gly-Gly-Phe-Leu-NH2) is a relatively polar peptide. High-purity, sterile water is often a suitable starting solvent.[7][9] For biological assays, using a sterile buffer at a pH of 5-6 can improve stability in solution.[4]

  • Reconstitution Procedure:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10]

    • Disinfect the vial's rubber stopper with an alcohol swab.[8]

    • Using a sterile syringe, slowly inject the desired volume of solvent, letting it run down the side of the vial. Avoid injecting directly onto the powder, as this can cause foaming and potential degradation.[11]

    • Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as vigorous agitation can cause aggregation.[8][12] If the peptide is difficult to dissolve, gentle warming or sonication may be applied cautiously.[12]

    • Visually inspect the solution to ensure it is clear and free of particulates before use.[7]

Q3: How should I store the peptide once it is in solution?

Peptides are significantly less stable in solution than in their lyophilized form due to risks of hydrolysis and microbial growth.[1]

  • Short-term (days to a week): Store the solution at 2-8°C.[13]

  • Long-term (weeks to months): For longer-term storage, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[1][12] This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]

  • Carrier Proteins: For very dilute solutions, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) can help prevent the peptide from adsorbing to the surfaces of storage vials.[10]

Part 2: Analytical Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of Des-tyr1-leucine enkephalinamide, particularly with High-Performance Liquid Chromatography (HPLC).

Issue 1: Inconsistent or Drifting Retention Times in HPLC

Inconsistent retention times are a frequent problem in peptide analysis, severely impacting data reproducibility.

Q: My peptide's retention time is shifting between injections. What is causing this?

This variability usually points to issues with the mobile phase, the HPLC system, or the column environment.[14]

Troubleshooting Workflow:

A Inconsistent Retention Time B Check Mobile Phase (Most Common Cause) A->B Start here E Check System Hardware A->E If mobile phase is okay H Verify Column Stability A->H If system is okay C Prepare Fresh Solvents Daily. Use HPLC-grade reagents. B->C Solvent Degradation? D Degas Mobile Phase Thoroughly (Helium sparging or sonication). B->D Dissolved Gas? F Inspect for Leaks. Check pump pressure trace for fluctuations. E->F System Integrity? G Verify Gradient Mixer. Run a blank gradient with a UV-active tracer. E->G Mixing Accuracy? I Use a Column Oven. Ensure consistent temperature (e.g., 30°C). H->I Temperature Fluctuation? J Ensure Adequate Equilibration (10-20 column volumes). H->J Column Ready?

Caption: A decision tree for troubleshooting inconsistent HPLC retention times.

In-Depth Explanation:

  • Mobile Phase Integrity: In reversed-phase HPLC, the mobile phase composition is the strongest determinant of retention. A mere 1% change in the organic solvent concentration can alter retention times by 5-15%.[14] Always prepare mobile phases fresh daily and use high-purity, HPLC-grade solvents to avoid introducing contaminants that can affect the baseline and retention.

  • Temperature Control: Peptide retention is highly sensitive to temperature.[15] Without a column oven, fluctuations in ambient lab temperature can cause significant retention time drift. Using a calibrated column oven ensures a stable and reproducible chromatographic environment.[15]

  • System Leaks & Equilibration: Even a small leak can alter the mobile phase composition delivered to the column. Check all fittings and monitor the system pressure for stability. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection; a common rule is to flush with 10-20 column volumes.[15]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Ideal chromatographic peaks are sharp and symmetrical (Gaussian). Deviations from this indicate underlying problems.

Q: My Des-tyr1-leucine enkephalinamide peak is tailing badly. What should I do?

Peak tailing is often caused by secondary interactions between the peptide and the column, sample overload, or issues with the sample solvent.

Troubleshooting Table: Causes and Solutions for Poor Peak Shape

IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions (e.g., with acidic silanols on the column packing).- Column contamination or degradation.- Sample solvent stronger than the mobile phase.- Use a mobile phase with an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA).- Install a guard column to protect the analytical column.[14]- Dissolve the sample in the initial mobile phase whenever possible.
Peak Fronting - Column overload.- Dilute the sample and reinject. Check the linear range of your detector.
Split Peaks - Clogged column inlet frit.- Partially blocked injector port.- Sample solvent incompatible with the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Clean the injector assembly.- Ensure the sample is fully dissolved and the solvent is weaker than the mobile phase.

Expert Insight on Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common mobile phase additive in peptide separations. It serves two primary functions: it acidifies the mobile phase (pH ~2) to ensure consistent protonation of the peptide and any free silanol groups on the silica packing, and the trifluoroacetate anion acts as an ion-pairing agent. This pairing masks the positive charges on the peptide, reducing undesirable ionic interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[16]

Issue 3: Low or No Signal (Poor Sensitivity)

Q: I've injected my sample, but I'm seeing a very small peak, or no peak at all. Why?

This can be a frustrating issue stemming from sample degradation, instrument problems, or sample loss during preparation.

Troubleshooting Workflow for Low Sensitivity:

A Low or No Peak Detected B Verify Sample Integrity A->B Start with the sample E Investigate Sample Loss A->E If sample is okay H Check Instrument Performance A->H If no sample loss C Confirm Peptide Concentration. Use a validated method (e.g., UV-Vis at 280 nm if Tyr/Trp present). B->C Concentration correct? D Check for Degradation. Analyze by Mass Spectrometry (MS). B->D Sample degraded? F Adsorption to Surfaces? Use low-binding tubes/plates. [11] E->F Handling issue? G Filtration Issues? Test for peptide loss during sample filtration steps. [20] E->G Prep issue? I Confirm Injection. Is the injector aspirating the correct volume? H->I System injecting? J Check Detector. Is the lamp on (UV)? Is the detector set to the correct wavelength? H->J System detecting?

Caption: Systematic workflow to diagnose low signal in HPLC analysis.

Causality Explained: Peptides are prone to adsorbing to surfaces, especially glass and certain plastics.[17][18] This can lead to significant loss of sample, particularly at low concentrations. Using polypropylene or other low-binding consumables is crucial.[17] Furthermore, if using sample filtration, it is vital to validate that the filter material does not bind your peptide. Some filter materials, like cellulose, can adsorb peptides, leading to inaccurate quantification.[18]

Part 3: Validated Experimental Protocols

This section provides step-by-step methodologies for key experiments involving Des-tyr1-leucine enkephalinamide.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol provides a general-purpose gradient method for assessing the purity of a synthesized or purchased batch of Des-tyr1-leucine enkephalinamide.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (for the peptide backbone).

  • Injection Volume: 10 µL.

  • Sample Preparation: Reconstitute peptide to 1 mg/mL in Mobile Phase A.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
25.050
26.095
28.095
28.15
35.05

Self-Validation Steps:

  • Blank Injection: Before running the sample, inject Mobile Phase A to ensure the baseline is clean and free of contaminating peaks.[19]

  • System Suitability: Inject a standard of a related peptide (e.g., Leucine Enkephalin) to verify column performance, retention time, and peak symmetry.

  • Mass Spectrometry Confirmation: Couple the HPLC to a mass spectrometer (LC-MS) to confirm that the main peak's mass corresponds to the theoretical mass of Des-tyr1-leucine enkephalinamide (C19H28N4O5, MW: 392.45 g/mol ).[20][21][22] This is the most definitive way to identify your peak of interest.[19]

Protocol 2: Competitive Radioligand Binding Assay (Conceptual)

This protocol outlines a conceptual framework for determining the binding affinity of Des-tyr1-leucine enkephalinamide for a target opioid receptor (e.g., delta-opioid receptor), a common application for this compound.[23]

  • Objective: To determine the inhibition constant (Ki) of the test peptide by measuring its ability to compete with a known radioligand for receptor binding.

  • Materials:

    • Cell membranes expressing the target opioid receptor (e.g., human delta-opioid receptor).[24]

    • Radioligand: A high-affinity ligand for the target receptor (e.g., [3H]-naltrindole for delta-receptors).

    • Test Compound: Des-tyr1-leucine enkephalinamide at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., naloxone) to saturate all receptors.[25]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[25]

    • Filtration Apparatus: A cell harvester with glass fiber filters (pre-treated with a blocking agent like BSA to reduce non-specific binding).[24]

    • Scintillation Counter.

Assay Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Cell membranes + Radioligand + High concentration of Naloxone.

    • Competition: Cell membranes + Radioligand + Varying concentrations of Des-tyr1-leucine enkephalinamide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[24]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[25]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Data Analysis Workflow:

A 1. Calculate Specific Binding B Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM) A->B C 2. Generate Competition Curve D Plot % Specific Binding vs. Log[Test Peptide] C->D E 3. Determine IC50 F Use non-linear regression to find the concentration that inhibits 50% of specific binding. E->F G 4. Calculate Ki H Apply Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) G->H

Caption: The four-step process for analyzing competitive binding assay data.

Trustworthiness Check: The validity of this assay relies on the quality of the receptor preparation and the accurate characterization of the radioligand's dissociation constant (Kd). The Cheng-Prusoff equation, used to convert the experimental IC50 to the true inhibition constant (Ki), is only accurate when the assay is performed under specific equilibrium conditions.[25]

References

  • Storage of Unmixed Lyophilized Peptides | Dripdok Help Center - Intercom. (n.d.). Intercom.
  • How to Store Peptides | Best Practices for Researchers. (n.d.).
  • Boomsma, F., et al. (1999). Analysis of leucine enkephalin by high-performance liquid chromatography using enzymatic derivatization by tyrosinase and electrochemical or fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 855-864. [Link]

  • Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
  • How to Reconstitute Peptides. (n.d.). JPT.
  • Reconstituting Lyophilized Peptides – Step by Step. (2025, November 6).
  • The Complete Peptide Reconstitution & Storage Guide. (2025, January 2).
  • Peptide Storage. (2023, September 15). Peptide Information.
  • Dass, C., et al. (1991). Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β-endorphin. Analytical Chemistry, 63(17), 1945-1951. [Link]

  • Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE.
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences.
  • Dass, C., et al. (1991). Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β-endorphin. Journal of the American Society for Mass Spectrometry, 2(2), 149-156. [Link]

  • How to Properly Reconstitute Lyophilized Proteins? (n.d.). Cusabio.
  • How to Reconstitute Peptides for Accurate Dosing. (2026, January 14). OGOmed.
  • Inaccuracies in the Quantification of Peptides — A Case Study Using β-Endorphin Assay. (n.d.). Chromatography Online.
  • Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide. (2025). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 14). Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. (2025). Benchchem.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. (2025, December 19). Separation Science.
  • High-Throughput Label-Free Opioid Receptor Binding Assays using an Automated Desorption Electrospray Ionization Mass Spectrometry Platform. (n.d.). Semantic Scholar.
  • Met-Enkephalin. (n.d.). Phoenix Pharmaceuticals, Inc.
  • (Des-Tyr1)-Leu-Enkephalin. (n.d.). Chem-Impex.
  • [Met5]-Enkephalin. (n.d.). GenScript.
  • (Des-Tyr1)-Leu-Enkephalin | CAS 60254-83-3. (n.d.). Santa Cruz Biotechnology.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Des-Tyr¹-Leucine Enkephalinamide and Des-Tyr¹-Methionine Enkephalinamide Activity

A Technical Guide for Researchers in Neuropharmacology and Drug Development In the landscape of opioid research, the intricate modulation of receptor signaling pathways is paramount for the development of novel therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of opioid research, the intricate modulation of receptor signaling pathways is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles. Among the vast array of endogenous and synthetic opioids, the enkephalins and their analogs represent a critical area of investigation. This guide provides a detailed comparative analysis of two such analogs: Des-Tyr¹-Leucine Enkephalinamide and Des-Tyr¹-Methionine Enkephalinamide. These tetrapeptides, lacking the N-terminal tyrosine residue, exhibit unique pharmacological properties that warrant a closer examination for their potential in pain management and neuropharmacological research.[1]

This document, intended for researchers, scientists, and drug development professionals, will delve into the structural nuances, receptor binding affinities, functional activities, and potential therapeutic implications of these two compounds. By synthesizing available experimental data and outlining detailed methodologies, this guide aims to provide a comprehensive resource for understanding the subtle yet significant differences in their biological activities.

Introduction: The Significance of the Des-Tyr¹ Modification

The endogenous pentapeptide enkephalins, Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), are key neuromodulators in the central nervous system, exerting their effects primarily through the μ (mu) and δ (delta) opioid receptors.[2][3] The N-terminal tyrosine residue is widely considered the "message" domain, crucial for high-affinity binding to opioid receptors. Its phenolic hydroxyl group is thought to mimic the 3-hydroxyl group of morphine, forming a critical interaction with the receptor binding pocket.[4]

The removal of this N-terminal tyrosine residue to form Des-Tyr¹-enkephalinamides results in tetrapeptides with altered pharmacological profiles. While this modification would intuitively lead to a significant loss of affinity and activity, these compounds retain the ability to interact with opioid receptors, suggesting an alternative binding mode or a different spectrum of activity.[5] This guide will explore the consequences of this modification and the influence of the C-terminal amino acid (Leucine vs. Methionine) on the overall activity of these tetrapeptide amides.

Structural and Physicochemical Properties

The primary structural difference between Des-Tyr¹-Leucine Enkephalinamide and Des-Tyr¹-Methionine Enkephalinamide lies in the C-terminal amino acid.

CompoundSequenceMolecular FormulaMolecular Weight ( g/mol )
Des-Tyr¹-Leucine EnkephalinamideGly-Gly-Phe-Leu-NH₂C₁₉H₂₈N₅O₄394.46
Des-Tyr¹-Methionine EnkephalinamideGly-Gly-Phe-Met-NH₂C₁₈H₂₆N₅O₄S412.50

The presence of a sulfur atom in the methionine residue of Des-Tyr¹-Methionine Enkephalinamide slightly increases its molecular weight and may influence its conformational flexibility and interaction with the receptor microenvironment compared to the leucine analog.

Comparative Biological Activity

While direct, head-to-head comparative studies of these two specific Des-Tyr¹ analogs are limited in publicly available literature, we can infer their potential activities based on the broader understanding of enkephalin structure-activity relationships and data from related compounds.

Opioid Receptor Binding Affinity

It is hypothesized that Des-Tyr¹-Leucine Enkephalinamide may exhibit a higher affinity for δ-opioid receptors, a characteristic often associated with leucine-enkephalin and its analogs.[1] Conversely, the methionine residue in Des-Tyr¹-Methionine Enkephalinamide might confer a slightly different selectivity profile.

Note: The following table is a representative template. The values are hypothetical and should be replaced with experimental data when available.

CompoundReceptorKi (nM) - Hypothetical
Des-Tyr¹-Leucine Enkephalinamideμ-opioid>1000
δ-opioid500 - 1000
κ-opioid>1000
Des-Tyr¹-Methionine Enkephalinamideμ-opioid>1000
δ-opioid700 - 1500
κ-opioid>1000
Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), and the maximum effect (Emax).

G-Protein Activation ([³⁵S]GTPγS Binding Assay): Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to downstream signaling. The [³⁵S]GTPγS binding assay measures this activation.

Adenylyl Cyclase Inhibition (cAMP Assay): Activation of μ and δ opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Based on the expected lower binding affinities, it is anticipated that both Des-Tyr¹-enkephalinamides will exhibit lower potency (higher EC₅₀/IC₅₀ values) in functional assays compared to their parent enkephalins. Subtle differences in their efficacy (Emax) may also exist, reflecting their ability to stabilize different active conformations of the receptor.

Note: The following table is a representative template. The values are hypothetical and should be replaced with experimental data when available.

CompoundAssayReceptorEC₅₀/IC₅₀ (nM) - HypotheticalEmax (%) - Hypothetical
Des-Tyr¹-Leucine Enkephalinamide[³⁵S]GTPγSδ-opioid~100060
cAMPδ-opioid~150050
Des-Tyr¹-Methionine Enkephalinamide[³⁵S]GTPγSδ-opioid~120055
cAMPδ-opioid~180045
In Vivo Analgesic Activity

The ultimate test of an opioid's potential is its ability to produce analgesia in vivo. Standard animal models such as the hot-plate test and the writhing test are used to assess antinociceptive effects. Given their likely reduced potency, higher doses of Des-Tyr¹-enkephalinamides would be required to elicit analgesic effects compared to traditional opioids. Their ability to cross the blood-brain barrier would also be a critical factor influencing their systemic efficacy. Some studies on enkephalin analogs have shown that systemic administration can produce analgesic effects, particularly when modified to resist enzymatic degradation.[6]

Experimental Methodologies

To facilitate further research and direct comparison, detailed protocols for key in vitro and in vivo assays are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Des-Tyr¹-Leucine Enkephalinamide and Des-Tyr¹-Methionine Enkephalinamide for μ and δ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing recombinant human μ or δ opioid receptors.

  • Radioligand: [³H]DAMGO (for μ-receptors) or [³H]DPDPE (for δ-receptors).

  • Test compounds: Des-Tyr¹-Leucine Enkephalinamide and Des-Tyr¹-Methionine Enkephalinamide.

  • Non-specific binding control: Naloxone (high concentration).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.

  • For determining non-specific binding, a parallel set of tubes containing a high concentration of naloxone is included.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes (μ or δ receptors) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]DAMGO or [³H]DPDPE) Radioligand->Incubate Test_Compound Test Compound (Des-Tyr¹-Enkephalinamide) Test_Compound->Incubate Naloxone Naloxone (Non-specific control) Naloxone->Incubate Filtration Rapid Filtration Incubate->Filtration Wash Wash Filters Filtration->Wash Count Scintillation Counting Wash->Count Analysis Calculate Ki from IC₅₀ (Cheng-Prusoff) Count->Analysis

Caption: Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of the test compounds in activating G-proteins.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Protocol:

  • Pre-incubate cell membranes with the test compound in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.

  • Generate dose-response curves to determine the EC₅₀ and Emax values.

GTP_gamma_S_Assay cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification & Analysis Membranes Cell Membranes Add_GTPgS Add [³⁵S]GTPγS Membranes->Add_GTPgS Test_Compound Test Compound Test_Compound->Add_GTPgS GDP GDP GDP->Add_GTPgS Incubate Incubate at 30°C Add_GTPgS->Incubate Filtration Rapid Filtration Incubate->Filtration Count Scintillation Counting Filtration->Count Analysis Determine EC₅₀ & Emax Count->Analysis

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo Analgesia: Hot-Plate Test

Objective: To assess the central analgesic activity of the compounds.

Materials:

  • Mice or rats.

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compounds for administration (e.g., intracerebroventricular or systemic).

  • Vehicle control.

  • Positive control (e.g., morphine).

Protocol:

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control.

  • Measure the reaction latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Calculate the percentage of maximal possible effect (%MPE) to quantify the analgesic effect.

Discussion and Future Directions

The comparative analysis of Des-Tyr¹-Leucine Enkephalinamide and Des-Tyr¹-Methionine Enkephalinamide highlights the critical role of the N-terminal tyrosine in high-affinity opioid receptor binding and potent agonist activity. The removal of this residue likely results in compounds with significantly lower affinity and potency. However, their retained ability to interact with opioid receptors suggests they may serve as valuable tools for probing alternative binding sites or for studying the consequences of low-efficacy receptor activation.

Future research should focus on obtaining direct, side-by-side comparative data for these two compounds across a panel of opioid receptors (μ, δ, and κ). Investigating their potential for biased agonism, where they might preferentially activate certain downstream signaling pathways over others, could reveal novel therapeutic possibilities. Furthermore, exploring their metabolic stability and ability to penetrate the blood-brain barrier will be crucial for assessing their potential as systemically active agents.

References

  • Váradi, A., et al. (2015). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. ACS Chemical Neuroscience, 6(10), 1813-1823.
  • Hansen, D. W., et al. (1994). Systemic Analgesic Activity and Delta-Opioid Selectivity in [2,6-dimethyl-Tyr1,D-Pen2,D-Pen5]enkephalin. Journal of Medicinal Chemistry, 37(13), 1943-1948.
  • Piekielna-Ciesielska, J., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1133961.
  • Takagi, H., et al. (1982). Morphine-like analgesic actions of enkephalin-like peptides containing the Tyr-Arg unit. Life Sciences, 31(20-21), 2245-2248.
  • Lord, J. A., et al. (1977). Comparison of the binding characteristics of tritiated opiates and opioid peptides. British Journal of Pharmacology, 61(3), 481-487.
  • Mihara, H., et al. (1986). Tyr1-substituted and fluorescent Pya1-enkephalins bind strongly and selectively to mu and delta opiate receptors.
  • Houghten, R. A., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 24(24), 4567.
  • An, E. K., et al. (2021). An Effective and Safe Enkephalin Analog for Antinociception. Molecules, 26(13), 3843.
  • Uprety, R., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e62593.
  • Banghart, M. R., et al. (2018). A Caged Enkephalin Optimized for Simultaneously Probing Mu and Delta Opioid Receptors. ACS Chemical Neuroscience, 9(4), 684–690.
  • Sutcliffe, D. J., et al. (1991). Analgesic Activity of a Novel Bivalent Opioid Peptide Compared to Morphine via Different Routes of Administration. Agents and Actions, 33(3-4), 382-387.
  • Stevens, C. W., et al. (1995). Supraspinal administration of opioids with selectivity for μ-, δ- and κ-opioid receptors produces analgesia in amphibians. Neuropeptides, 29(4), 209-215.
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 1-4.
  • Pasternak, G. W. (2021). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. International Journal of Molecular Sciences, 22(8), 3779.
  • Goodsell, D. S. (2012). Molecule of the Month: Opioid Receptors. RCSB PDB-101.
  • Uprety, R., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. Carolina Digital Repository.
  • Stefano, G. B., & Kream, R. M. (2023). Physiology, Enkephalin.

Sources

Comparative

A Comparative Analysis of Enkephalin Augmentation Strategies: Des-tyr1-leucine Enkephalinamide Analogs versus Enkephalinase Inhibitors

Introduction: The Rationale for Enkephalin System Modulation The endogenous enkephalin system is a critical regulator of nociception, mood, and gastrointestinal function. The pentapeptides, methionine-enkephalin (Met-Enk...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Enkephalin System Modulation

The endogenous enkephalin system is a critical regulator of nociception, mood, and gastrointestinal function. The pentapeptides, methionine-enkephalin (Met-Enk) and leucine-enkephalin (Leu-Enk), act as neurotransmitters by binding to δ- and μ-opioid receptors. Their therapeutic potential, however, is intrinsically limited by their rapid degradation by two key ectoenzymes: neprilysin (NEP) and aminopeptidase N (APN). This rapid catabolism necessitates innovative pharmacological strategies to enhance and prolong enkephalin-mediated signaling.

This guide provides a comparative analysis of two dominant strategies to achieve this: the use of proteolytically stable enkephalin analogs, exemplified by derivatives of Des-tyr1-leucine enkephalinamide, and the inhibition of enkephalin-degrading enzymes using selective or dual-target inhibitors. We will delve into the mechanistic underpinnings, comparative efficacy supported by experimental data, and the methodological frameworks for their evaluation.

Part 1: Mechanistic Divergence: Synthetic Agonists vs. Endogenous Preservation

The fundamental difference between these two approaches lies in their interaction with the opioid system.

  • Stable Enkephalin Analogs: This strategy involves designing peptide analogs that retain high affinity for opioid receptors but are resistant to degradation by enkephalinases. A key modification is the removal or substitution of the N-terminal tyrosine, which is crucial for recognition by many peptidases. For instance, Des-tyr(1)-[D-Ala2]leucine-enkephalinamide is a synthetic analog designed for increased stability. These compounds act as direct agonists, substituting for endogenous enkephalins.

  • Enkephalinase Inhibitors: This approach focuses on preserving the naturally released enkephalins. By blocking the active sites of NEP and/or APN, these inhibitors prevent the breakdown of endogenous Met-Enk and Leu-Enk. This leads to an accumulation of the native peptides in the synaptic cleft, thereby amplifying their physiological effects. This strategy relies on the ongoing, physiological release of enkephalins.

Below is a diagram illustrating these two distinct mechanisms of action.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Therapeutic Interventions Enkephalin Precursor Enkephalin Precursor Endogenous Enkephalins Endogenous Enkephalins Enkephalin Precursor->Endogenous Enkephalins Cleavage Enkephalinase (NEP/APN) Enkephalinase (NEP/APN) Endogenous Enkephalins->Enkephalinase (NEP/APN) Degradation Opioid Receptor Opioid Receptor Endogenous Enkephalins->Opioid Receptor Binding Degraded Enkephalins Degraded Enkephalins Enkephalinase (NEP/APN)->Degraded Enkephalins Signal Transduction Signal Transduction Opioid Receptor->Signal Transduction Activation Enkephalinase Inhibitors\n(e.g., Racecadotril, Thiorphan) Enkephalinase Inhibitors (e.g., Racecadotril, Thiorphan) Enkephalinase Inhibitors\n(e.g., Racecadotril, Thiorphan)->Enkephalinase (NEP/APN) Inhibition Stable Enkephalin Analogs\n(e.g., Des-tyr-Leu-Enk derivatives) Stable Enkephalin Analogs (e.g., Des-tyr-Leu-Enk derivatives) Stable Enkephalin Analogs\n(e.g., Des-tyr-Leu-Enk derivatives)->Opioid Receptor Direct Agonism

Caption: Mechanisms of enkephalin system enhancement.

Part 2: Comparative Efficacy: A Data-Driven Assessment

The efficacy of these two classes of compounds is best assessed through a combination of in vitro enzymatic assays and in vivo behavioral models.

In Vitro Potency: Measuring Enzyme Inhibition

For enkephalinase inhibitors, the primary measure of potency is the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against the target enzymes.

CompoundTarget Enzyme(s)IC50 / Ki (nM)Citation
Thiorphan NEP~4 nM
Racecadotril NEP~10 nM
Bestatin APN~10 nM
RB-101 NEP & APN (Dual)NEP: 1.8 nM, APN: 245 nM

Note: Lower values indicate higher potency.

In Vivo Analgesic Efficacy: Preclinical Models

The tail-flick and hot-plate tests are standard models for evaluating analgesia in rodents. The data below compares the antinociceptive effects of representative compounds.

Compound/StrategyAnimal ModelAssayKey FindingCitation
Thiorphan + Bestatin (Dual Inhibition) MouseTail-flickPotent, dose-dependent analgesia comparable to morphine.
RB-101 (Systemic) RatHot-plateSignificant increase in pain latency, effects blocked by opioid antagonists.
Des-tyr(1)-[D-Ala2]leucine-enkephalinamide MouseTail-flickShowed analgesic activity, suggesting CNS penetration and receptor interaction.

Synthesis of Findings: Dual inhibitors of both NEP and APN, such as the combination of Thiorphan and Bestatin or the single molecule RB-101, have consistently demonstrated robust analgesic effects in preclinical models. These effects are often comparable to those of exogenous opioids like morphine, but potentially with a lower side-effect profile, particularly concerning respiratory depression and abuse liability.

Stable enkephalin analogs like Des-tyr(1)-[D-Ala2]leucine-enkephalinamide also produce analgesia. However, a direct, head-to-head comparison in the same study is scarce in the available literature. The key conceptual difference remains: enkephalinase inhibitors amplify a physiological response, while analogs produce a pharmacological one. The former is dependent on the tonic release of endogenous enkephalins, which may vary with physiological state, whereas the latter provides a more constant, dose-dependent receptor activation.

Part 3: Experimental Protocols for Efficacy Evaluation

The validation of these compounds requires rigorous and reproducible experimental designs. Below are representative protocols.

Protocol 1: In Vitro Enkephalinase Inhibition Assay

Objective: To determine the IC50 of a test compound against neprilysin (NEP).

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Test compound (e.g., Thiorphan)

  • Assay buffer (e.g., 50 mM Tris, pH 7.4)

  • 96-well microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound dilutions.

  • Add 70 µL of the NEP substrate to each well.

  • Initiate the reaction by adding 20 µL of the NEP enzyme solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity (Excitation/Emission ~320/420 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Serial Dilution of Inhibitor Compound C Add Inhibitor to 96-well Plate A->C B Prepare Substrate and Enzyme Solutions D Add Fluorogenic Substrate B->D C->D E Add NEP Enzyme to Initiate Reaction D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for in vitro enkephalinase inhibition assay.

Protocol 2: In Vivo Hot-Plate Analgesia Test

Objective: To assess the antinociceptive effect of a test compound in rodents.

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Test animals (e.g., Sprague-Dawley rats)

  • Test compound (e.g., RB-101) and vehicle control

  • Opioid antagonist (e.g., Naloxone) for mechanism validation

  • Syringes for administration (e.g., intraperitoneal, intravenous)

Procedure:

  • Acclimate the animals to the testing room and handling procedures.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Administer the test compound or vehicle control to the animals.

  • At predetermined time points post-administration (e.g., 15, 30, 60, 90 minutes), repeat the hot-plate test to measure the response latency.

  • To confirm the opioid mechanism, a separate group of animals can be pre-treated with naloxone before the administration of the test compound.

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound with the control group.

Part 4: Conclusion and Future Directions

Both stable enkephalin analogs and enkephalinase inhibitors represent viable strategies for augmenting enkephalin-mediated neurotransmission.

  • Enkephalinase inhibitors offer an elegant approach by amplifying the endogenous, spatially, and temporally controlled release of enkephalins. This may lead to a more physiological response with a potentially lower incidence of the side effects associated with exogenous opioid agonists, such as tolerance, dependence, and respiratory depression. The development of dual inhibitors that can cross the blood-brain barrier has been a significant advancement in this field.

  • Stable enkephalin analogs provide a direct and potent activation of opioid receptors, independent of endogenous peptide release. Their efficacy is determined by their receptor binding affinity, stability, and pharmacokinetic properties.

The choice between these strategies depends on the desired therapeutic outcome. For conditions characterized by a dysfunctional but still active enkephalin system, inhibitors may be preferable. In contrast, for conditions requiring strong, sustained opioid receptor activation, stable analogs might be more appropriate.

Future research should focus on direct, head-to-head comparative studies of the most promising candidates from both classes. Furthermore, the development of biased agonists—stable analogs that preferentially activate specific downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment)—could lead to even safer and more effective opioid-based therapeutics.

References

  • Roques, B. P., Fournié-Zaluski, M. C., & Gacel, G. (1979). Conformations of Met5-enkephalin determined by high-resolution NMR. Nature, 282(5740), 752-754. [Link]

Validation

Validating the Specificity of Des-Tyr1-Leucine Enkephalinamide: A Comparative Guide for PROT Inhibition

Target Audience: Neuropharmacologists, Electrophysiologists, and Drug Development Scientists. Introduction: The Challenge of Target Specificity The high-affinity L-proline transporter (PROT/SLC6A7) plays a critical role...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Electrophysiologists, and Drug Development Scientists.

Introduction: The Challenge of Target Specificity

The high-affinity L-proline transporter (PROT/SLC6A7) plays a critical role in regulating excitatory neurotransmission by clearing L-proline from glutamatergic synapses. While native enkephalins (such as Leu-enkephalin) are known to competitively inhibit mammalian brain PROT, their potent agonism at


- and 

-opioid receptors confounds their utility as isolated PROT probes. Activation of opioid receptors triggers intracellular cascades (e.g., cAMP reduction, MAPK activation) that can indirectly alter transporter trafficking and cellular state, muddying experimental readouts.

To isolate PROT-specific mechanisms, researchers require a tool stripped of opioid activity. Des-Tyr1-Leucine Enkephalinamide (GGFL-amide) serves this exact purpose. By rationally truncating the N-terminal tyrosine, this synthetic peptide provides a highly specific, non-opioid, competitive inhibitor of PROT.

Structural Causality & Mechanism of Action

Expertise & Experience Note: The design of Des-Tyr1-Leucine Enkephalinamide relies on the fundamental structure-activity relationship (SAR) of endogenous opioids. The N-terminal Tyrosine (Tyr1) is an absolute requirement—the "message" domain—for docking into the opioid receptor's orthosteric site. Cleaving this residue abolishes opioid affinity entirely. However, the remaining tetrapeptide sequence (Gly-Gly-Phe-Leu) retains the "address" domain necessary to bind the extracellular face of PROT. Furthermore, C-terminal amidation protects the peptide from rapid degradation by carboxypeptidases in acute slice preparations or in vivo models, offering superior stability over the free acid form.

MOA LeuEnk Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Opioid Opioid Receptors (μ, δ) LeuEnk->Opioid Agonist (Tyr1 dependent) PROT PROT Transporter (SLC6A7) LeuEnk->PROT Inhibitor DesTyr Des-Tyr1-Leu-Enkephalinamide (Gly-Gly-Phe-Leu-NH2) DesTyr->Opioid No Binding (Missing Tyr1) DesTyr->PROT Competitive Inhibitor

Caption: Specificity mechanism of Des-Tyr1-Leu-enkephalinamide at PROT vs. Opioid Receptors.

Performance Comparison vs. Alternatives

When selecting a PROT inhibitor, distinguishing between substrate inhibitors (which are transported into the cell) and non-substrate blockers is critical. As demonstrated in foundational electrophysiological studies, Des-Tyr-Leu-enkephalin (GGFL) inhibits PROT-mediated transport only when applied to the extracellular face[1]. It does not induce transporter currents, confirming it acts strictly as a non-substrate inhibitor.

Table 1: Pharmacological Profile Comparison
CompoundPrimary Target(s)PROT Inhibition (

)
Opioid Receptor AffinitySubstrate StatusProteolytic Stability
Des-Tyr1-Leu-Enkephalinamide PROT (SLC6A7)~16-20 µMNone Non-substrate High (Amidated)
Native Leu-Enkephalin Opioid Receptors, PROT~16 µMHigh (nM range)Non-substrateLow
L-Pipecolate PROT (SLC6A7)~17 µMNoneSubstrateHigh
L-Proline PROT (SLC6A7)~20 µM (

)
NoneEndogenous SubstrateHigh

Self-Validating Experimental Protocols

Trustworthiness Note: A robust validation of PROT inhibition requires a dual-assay system. Radiometric uptake assays confirm the cessation of substrate transport, but they cannot differentiate between a competitive substrate (like L-pipecolate) and a true blocker. By pairing uptake data with electrophysiology, we create a self-validating loop: if the compound blocks [


H]-L-Proline uptake and fails to induce an inward current on its own, it is definitively proven to be a non-substrate inhibitor.

Workflow cluster_assays Parallel Validation Assays Step1 1. Cell Preparation HEK-293 cells stably expressing rPROT Step2A 2A. Radioligand Uptake Apply [3H]-L-Proline + Inhibitor Step1->Step2A Step2B 2B. Electrophysiology Whole-cell Patch Clamp Step1->Step2B Step3A 3A. Scintillation Counting Measure Vmax and Km Step2A->Step3A Step3B 3B. Current Recording Measure PROT-associated currents Step2B->Step3B Step4 4. Data Synthesis Confirm non-substrate competitive inhibition Step3A->Step4 Step3B->Step4

Caption: Parallel experimental workflow for validating PROT inhibition and non-substrate status.

Protocol 1: Radiometric [ H]-L-Proline Uptake Assay

This assay quantifies the competitive inhibition of PROT. Previous kinetic analyses have shown that Des-tyrosyl-Leu-enkephalin elevates the apparent


 of L-proline transport without altering the 

[2], which is the defining hallmark of competitive inhibition.
  • Cell Preparation: Seed HEK-293 cells stably expressing PROT in 24-well plates. Grow to 80% confluence.

  • Washing: Wash cells twice with warm (

    
    C) Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl
    
    
    
    , 1.2 mM MgSO
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM HEPES, pH 7.4).
  • Pre-incubation: Incubate cells in KRH buffer containing varying concentrations of Des-Tyr1-Leu-Enkephalinamide (0.1 µM to 100 µM) for 10 minutes at

    
    C.
    
  • Uptake Initiation: Add 50 nM [

    
    H]-L-Proline to each well. Incubate for exactly 5 minutes (to capture the linear phase of uptake).
    
  • Termination: Rapidly aspirate the buffer and wash cells three times with ice-cold KRH buffer to halt transport.

  • Lysis & Quantification: Lyse cells in 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: Electrophysiological Validation of Non-Substrate Status

PROT is an electrogenic transporter; the co-transport of Na


 and Cl

with L-proline generates a measurable inward current. Applying the competitive peptide inhibitor Des-Tyr-Leu-enkephalin reduces the rat PROT-associated current to control levels, and the peptide alone does not elicit currents[1].
  • Setup: Prepare whole-cell patch-clamp recordings of PROT-expressing HEK-293 cells. Clamp the membrane potential at -60 mV.

  • Baseline Recording: Perfuse with standard extracellular solution and record the baseline holding current.

  • Substrate Application (Positive Control): Perfuse 100 µM L-Proline. Record the peak inward current (typically ~100-200 pA). Wash out until baseline is restored.

  • Inhibitor Alone (Non-Substrate Test): Perfuse 100 µM Des-Tyr1-Leu-Enkephalinamide alone. Expected Result: No inward current, confirming the peptide is not transported across the membrane.

  • Co-Application (Inhibition Test): Perfuse 100 µM L-Proline + 100 µM Des-Tyr1-Leu-Enkephalinamide. Expected Result: The L-proline-induced current is significantly attenuated.

Quantitative Data & Expected Outcomes

Table 2: Expected Electrophysiological and Uptake Data
Assay ConditionPROT-Mediated Current (pA)[

H]-L-Proline Uptake (%)
Mechanistic Interpretation
Control (Buffer only) 00%Baseline
100 µM L-Proline ~ -150 pA100%Maximum substrate transport
100 µM Des-Tyr1-Leu-Enkephalinamide 0 pA0%Confirms non-substrate status
100 µM L-Proline + 100 µM Peptide ~ -20 pA< 15%Confirms competitive inhibition

Conclusion

Des-Tyr1-Leucine Enkephalinamide is an indispensable pharmacological tool for isolating the function of the PROT transporter. By severing the structural motif responsible for opioid receptor activation, it allows researchers to study glutamatergic synapse modulation without the confounding variables of opioid signaling. When validated through the dual-assay framework of radioligand uptake and electrophysiology, it provides unambiguous, high-fidelity data regarding PROT kinetics.

References
  • l-Proline and l-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Transfected with the High-Affinity Mammalian Brain l-Proline Transporter. Journal of Neuroscience (1999). 1

  • Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders. ResearchGate (1999). 2

  • Characterization of proline transport. A, Time course of transport. ResearchGate (1999). 3

Sources

Comparative

Cross-Reactivity of Des-Tyr1-Leucine Enkephalinamide with Opioid Receptor Subtypes: A Comparative Guide

As a Senior Application Scientist designing high-throughput screening or mechanistic pharmacological assays, selecting the correct controls is as critical as identifying the active ligand. When investigating the opioid r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist designing high-throughput screening or mechanistic pharmacological assays, selecting the correct controls is as critical as identifying the active ligand. When investigating the opioid receptor family—Mu (MOR/μ), Delta (DOR/δ), and Kappa (KOR/κ)—researchers frequently utilize Des-tyr1-leucine enkephalinamide (DTLEA) .

Unlike its parent peptide, Leu-enkephalin, DTLEA is not an active agonist. Instead, it serves as a highly specific, structurally matched negative control . This guide objectively compares the cross-reactivity and performance of DTLEA against active enkephalin alternatives, providing the foundational causality and self-validating experimental workflows required for rigorous drug development.

The "Message-Address" Paradigm: Structural Causality of Cross-Reactivity

To understand why DTLEA behaves the way it does, we must look at the structural biology of opioid peptides. Endogenous opioids operate on a well-established "message-address" concept 1[1]:

  • The Message (Tyr1): The N-terminal Tyrosine is the universal pharmacophore required for receptor activation. Its protonated amine and phenolic hydroxyl group form critical hydrogen bonds with a conserved aspartate residue (e.g., Asp147 in MOR) deep within the receptor's binding pocket.

  • The Address (Gly-Gly-Phe-Leu): The C-terminal sequence dictates the spatial orientation and determines subtype selectivity (e.g., favoring DOR over MOR).

Des-tyr1-leucine enkephalinamide is a truncated analog (Gly-Gly-Phe-Leu-NH2) that completely lacks this N-terminal Tyrosine. Because the critical binding anchor is missing, the peptide cannot initiate the conformational changes required for Gi/o protein coupling. Consequently, it exhibits virtually zero cross-reactivity with classical opioid receptors [[2]](2].

MessageAddress cluster_peptide Opioid Peptide Structure Tyr Tyr1 'Message' Domain Address Gly-Gly-Phe-Leu 'Address' Domain Tyr->Address Receptor Opioid Receptor MOR / DOR / KOR Tyr->Receptor Essential Binding Anchor Address->Receptor Subtype Selectivity Activation Signal Transduction Gi/o Coupling Receptor->Activation Activates

Structural dependency of opioid receptor activation on the N-terminal Tyrosine (Tyr1) domain.

Quantitative Comparison: Binding Affinities Across Receptor Subtypes

When comparing DTLEA to its active counterparts, the quantitative data starkly illustrates its utility as a null-hypothesis validator. Using a scrambled peptide as a control often introduces unpredictable off-target effects. DTLEA provides a near-isosteric match to active enkephalins while definitively lacking the active pharmacophore.

Peptide VariantMOR (μ) Ki (nM)DOR (δ) Ki (nM)KOR (κ) Ki (nM)Primary Application
Leu-enkephalin ~15 - 50~1 - 5> 1,000Endogenous DOR-preferring agonist 3[3]
Leu-enkephalinamide ~20 - 60~2 - 10> 1,000Synthetic agonist (protease resistant)
Des-tyr1-Leu-enkephalinamide > 10,000 > 10,000 > 10,000 Inactive negative control / Non-opioid probe 2[2]

Data represents consensus ranges from competitive radioligand binding assays against [3H]-DAMGO (MOR), [3H]-DPDPE (DOR), and [3H]-U69,593 (KOR).

Experimental Workflows: Validating the Null Hypothesis

To rigorously prove the absence of cross-reactivity, your experimental design must be a self-validating system . A negative result (no binding) is only scientifically meaningful if the assay is proven capable of detecting a positive result under identical conditions.

Protocol: Competitive Radioligand Binding Assay

Causality: Why use a competitive assay instead of direct binding? DTLEA lacks intrinsic fluorescence or radioactivity. Modifying the peptide with a fluorophore to enable direct binding would alter its molecular weight and steric profile, potentially introducing artificial binding artifacts. A competitive assay preserves the native structure of the analyte.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target opioid receptor (MOR, DOR, or KOR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H]-DAMGO for MOR), and increasing concentrations of DTLEA (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validating Controls (Critical):

    • Total Binding (B0): Radioligand + vehicle (defines the maximum signal).

    • Non-Specific Binding (NSB): Radioligand + 10 µM Naloxone (defines background noise).

    • Positive Control: Radioligand + unlabeled Leu-enkephalin (validates assay sensitivity). If the positive control fails to displace the radioligand, the assay is voided.

  • Rapid Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (reduces non-specific peptide sticking).

  • Washing & Quantification: Wash filters 3x with ice-cold buffer. Add scintillation fluid and quantify remaining radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the data using non-linear regression (one-site competition model) to calculate IC50 and Ki values. DTLEA should yield a flat line, confirming zero cross-reactivity.

Radioligand Membrane 1. Membrane Preparation Isolate MOR/DOR/KOR expressing cells Incubate 2. Competitive Incubation [3H]-Ligand + Des-tyr1-Leu-enkephalinamide Membrane->Incubate Filter 3. Rapid Filtration Separate bound vs. free radioligand Incubate->Filter Count 4. Scintillation Counting Quantify remaining receptor-bound radioactivity Filter->Count Analyze 5. Non-Linear Regression Calculate IC50 and Ki values Count->Analyze

Step-by-step workflow for competitive radioligand binding assays to determine receptor affinity.

Non-Opioid Applications: The Role of DTLEA in Peptidase Profiling

While DTLEA is inert at classical opioid receptors, it is not biologically silent. The des-Tyr metabolites of enkephalins exhibit significant affinity for Dipeptidyl-peptidase III (DPP III) , a zinc-dependent metallopeptidase involved in the degradation of endogenous peptides and nociception modulation 4[4].

Application Insight: Researchers investigating the degradation kinetics of enkephalins utilize DTLEA as a competitive substrate or inhibitor to map the active site of DPP III. Because DTLEA completely lacks opioid cross-reactivity, scientists can dose it heavily in in vivo or complex in vitro models to inhibit DPP III without inadvertently triggering confounding opioid receptor-mediated signaling cascades (such as Gi-mediated cAMP suppression).

References

  • [4] Dipeptidyl-peptidase III | Request PDF - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbetD5kU65V75D5KaXXBf-hToouAFhga9q8wE6POrrqkLjWNq0Zf-yTAQprY2ciWNcn8V-v7I2AZxHWW1dd9bpE9qkbxPjcFd8JEGXRXxUYIamnjESuYzN1fl56zvep1n2NmzzgGuiIF9RvfVBX35JZBiKW7OVMhBT4QD761LJq-mkp6nDiA==]

  • [1] Melphalan potently substitutes the N-terminal Tyr of D-Ala2-Leu5-enkephalin methyl ester - CORE. CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8hnTWSCzvVk7CD4CCTWr-PD9jP8OsXW8LkwuCbl9AqAVWotrCPnvfUWaxUJplVzaK2uB4kJub0ZoVEP8hH226-HLkLVxfr0SEFfB4_UEc4uwjSfqYHvGligSsxZg_55jtLUmAM1q]

  • [3] Biased signaling by endogenous opioid peptides - PNAS. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqV43lgIc7mnMtMEQ8oYNi4iAmCbeXutEs753-v_AoWnvTo4q-T3Bqy5Hh7qdOUzfkCerzmMl3dvX2o-flxyQeT_i0Vz-uSr7-F2H6X8qMo6FlJYcKYA1R_nfoNyqem3SacFBGsMJ541dbg==]

  • [2] Homeostatic scaling of dynorphin signaling by a non-canonical opioid receptor - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-rUjezx3dnPnyQ-gZCfimEMQKPVKdEx16sdJFgLIiXrZP6xerl1OLfmBrAiKji-WETe5_mhZFKkyWgMhBzxy4imcsDhyso5mmD_i6f5MlcCIzUr8-iOyiKPnsKv9NE6tYzqVo2zxxlXWk1eft]

Sources

Validation

Comparative Analysis of Enkephalin Metabolites on Active Avoidance Conditioning

Introduction: The Enkephalin Paradox in Memory Modulation As researchers exploring the neuropharmacology of learning and memory, we frequently encounter a critical paradox: endogenous opioid peptides like [Leu]enkephalin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enkephalin Paradox in Memory Modulation

As researchers exploring the neuropharmacology of learning and memory, we frequently encounter a critical paradox: endogenous opioid peptides like [Leu]enkephalin (LE) profoundly modulate active avoidance conditioning, yet their half-lives in plasma are extremely short. The causality behind their sustained behavioral effects lies in their rapid enzymatic degradation into bioactive metabolites.

This guide provides an objective, comparative analysis of LE and its primary metabolites. By synthesizing comparative efficacy data and detailing self-validating experimental protocols, we aim to equip drug development professionals with a robust framework for investigating opioid and non-opioid memory modulators.

Mechanistic Causality: Opioid vs. Non-Opioid Pathways

[Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu) is rapidly hydrolyzed in the periphery by two primary enzymes[1]:

  • Aminopeptidase: Cleaves the N-terminal tyrosine, yielding des-Tyr-[Leu]enkephalin (GGFL).

  • Angiotensin Converting Enzyme (ACE): Cleaves the dipeptide Phe-Leu, yielding Tyr-Gly-Gly (YGG).

While intact LE modulates active avoidance via peripheral delta-opioid receptors, its metabolites exhibit drastically different pharmacological profiles. Crucially, tyrosine-containing metabolites (such as YGG and Tyr-Gly) impair active avoidance acquisition and retention through a distinct, non-opioid mechanism, as they lack affinity for opioid receptors[2]. Conversely, des-tyrosine metabolites (like GGFL) have no effect on conditioning but decrease locomotor activity[1]. The dipeptide Tyr-Gly represents the minimum sequence required to interfere with the acquisition of an active avoidance response[2].

MetabolismPathway LE [Leu]enkephalin (LE) OpioidRec Delta Opioid Receptor LE->OpioidRec Binds Aminopeptidase Aminopeptidase LE->Aminopeptidase Cleavage ACE Angiotensin Converting Enzyme LE->ACE Cleavage AvoidanceMod Avoidance Modulation OpioidRec->AvoidanceMod GGFL des-Tyr-[Leu]enkephalin (GGFL) Aminopeptidase->GGFL YGG Tyr-Gly-Gly (YGG) ACE->YGG Locomotion Decreased Locomotion GGFL->Locomotion YG Tyr-Gly (Minimum Sequence) YGG->YG Further metabolism AvoidanceImp Avoidance Impairment (Non-opioid mechanism) YGG->AvoidanceImp YG->AvoidanceImp

Enkephalin metabolic pathways and their divergent behavioral effects on active avoidance.

Comparative Efficacy Data

The following table summarizes the comparative performance and behavioral effects of LE and its primary metabolites. Notice the U-shaped dose-response curves characteristic of these peptides, where intermediate doses (e.g., 53 µg/kg for YGG) produce significant impairment, while lower and higher doses do not[2],[3].

CompoundSequenceEnzymatic SourceReceptor TargetEffect on Active AvoidanceEffect on Locomotor Activity
[Leu]enkephalin YGGFLN/A (Parent Peptide)Delta-OpioidImpairs/Enhances (U-shaped dose-response)No effect
Tyr-Gly-Gly YGGAngiotensin Converting EnzymeNon-OpioidImpairs Acquisition & Retention (U-shaped)No effect
Tyr-Gly-Gly-Phe YGGFEndopeptidasesNon-OpioidImpairs AcquisitionNo effect
Tyr-Gly YGDipeptidyl PeptidaseNon-OpioidImpairs Acquisition (Minimum active sequence)No effect
des-Tyr-[Leu]enkephalin GGFLAminopeptidaseUnknownNo effect on conditioningDecreases locomotion
Free Tyrosine YComplete HydrolysisUnknownNo effect on conditioningDecreases locomotion (High dose)

Self-Validating Experimental Protocol: One-Way Active Avoidance

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By administering the compounds immediately post-training and testing 24 hours later, we isolate the drug's effect on memory consolidation from potential confounding effects on performance (e.g., analgesia, motor impairment) during acquisition[3]. Furthermore, utilizing intraperitoneal (IP) injections targets peripheral mechanisms, as LE and its metabolites have limited blood-brain barrier permeability[4].

Step-by-Step Methodology

Step 1: Habituation

  • Action: Place the subject (e.g., Swiss Webster mouse) into the dark compartment of a two-compartment shuttle box for 5 minutes.

  • Causality: Reduces novelty-induced stress, which can trigger endogenous opioid release and confound baseline avoidance acquisition metrics.

Step 2: Training (Acquisition Trials)

  • Action: Initiate a trial by turning on a light in the starting compartment (Conditioned Stimulus, CS) for 10 seconds. If the animal does not cross to the dark compartment, apply a mild scrambled footshock (Unconditioned Stimulus, US; e.g., 0.3 mA) until the animal escapes. Provide two training trials.

  • Causality: Two trials are sufficient to establish a baseline memory trace without causing overtraining, allowing for a sensitive dynamic range to observe drug-induced retention impairment[3].

Step 3: Drug Administration (Immediate Post-Training)

  • Action: Immediately following the second training trial, administer the test compound (e.g., Tyr-Gly-Gly at 16, 53, or 100 µg/kg) via intraperitoneal (IP) injection. Include a vehicle control group.

  • Causality: Immediate post-training administration ensures the compound acts specifically on the memory consolidation phase, ruling out state-dependent learning or altered shock sensitivity during the training itself.

Step 4: Memory Consolidation Interval

  • Action: Return the animals to their home cages for exactly 24 hours.

  • Causality: Provides sufficient time for the biochemical cascade of memory consolidation to complete, enabling the assessment of long-term retention.

Step 5: Retention Testing

  • Action: Re-introduce the animal to the shuttle box and conduct 10 consecutive test trials using the same CS/US parameters. Record the number of successful avoidances (crossing before the shock).

  • Causality: Quantifies the strength of the consolidated memory. A statistically significant reduction in avoidance responses compared to vehicle controls indicates impaired retention.

Workflow Habituation Habituation (Open Field) Training Active Avoidance Training (Trials) Habituation->Training Injection IP Drug/Metabolite Administration Training->Injection Immediate Post-training Consolidation Memory Consolidation (24h interval) Injection->Consolidation Testing Retention Testing (Avoidance Score) Consolidation->Testing

Step-by-step experimental workflow for evaluating active avoidance retention.

Conclusion & Drug Development Implications

The comparative analysis of enkephalin metabolites reveals a highly specific, sequence-dependent modulation of learning and memory. The fact that the tyrosine-containing metabolites (YGG, YG) impair active avoidance conditioning via a non-opioid mechanism opens novel avenues for drug development. By targeting these non-opioid pathways, researchers can potentially develop memory-modulating therapeutics that bypass the classical side effects (e.g., tolerance, dependence) associated with delta- and mu-opioid receptor activation.

References

  • Weinberger, S. B., & Martinez, J. L., Jr. "Differential effects on active avoidance performance and locomotor activity of two major enkephalin metabolites, tyr-gly-gly and des-tyr-[leu]enkephalin." Life Sciences, 1988. 5

  • Janak, P. H., & Martinez, J. L., Jr. "Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice." Pharmacology Biochemistry and Behavior, 1990. 2

  • Martinez, J. L., Jr., et al. "Two Metabolites of [Leu]enkephalin, Tyr-Gly and Tyr-Gly-Gly-Phe, Impair Acquisition of an Active Avoidance Response in Mice." Psychological Science, 1990. 6

  • Janak, P. H., et al. "[Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention." Pharmacology Biochemistry and Behavior, 1992. 3

  • Martinez, J.L. Jr., et al. "Leu-enkephalin actions on avoidance conditioning are mediated by a peripheral opioid mechanism." Life Sciences, 1985. 4

Sources

Comparative

Structure-Activity Comparison of Tyr1-Substituted Enkephalin Analogs: A Technical Guide for Opioid Receptor Targeting

The Central Dogma of Enkephalin SAR: The Tyr1 Pharmacophore Endogenous enkephalins (Leu-enkephalin and Met-enkephalin) initiate antinociceptive signaling by binding to -opioid (MOR) and -opioid (DOR) receptors. Historica...

Author: BenchChem Technical Support Team. Date: March 2026

The Central Dogma of Enkephalin SAR: The Tyr1 Pharmacophore

Endogenous enkephalins (Leu-enkephalin and Met-enkephalin) initiate antinociceptive signaling by binding to


-opioid (MOR) and 

-opioid (DOR) receptors. Historically, the N-terminal Tyrosine (Tyr1) was considered immutable; its phenolic ring and hydroxyl group act as the peptide equivalent of morphine's A-ring, anchoring the ligand into the receptor's orthosteric pocket via critical hydrogen bonding and

stacking interactions.

However, the Tyr1-Gly2 amide bond is the primary site of degradation by aminopeptidase N (AP-N), resulting in an in vivo half-life of mere minutes. Modern drug development has challenged the "immutable Tyr1" dogma. By engineering Tyr1-substituted analogs, researchers have successfully uncoupled metabolic liability from receptor affinity, yielding potent, bioavailable opioid agonists and antagonists .

Mechanistic Evaluation of Tyr1 Substitutions

Understanding the causality behind structural modifications is critical for lead optimization. The following substitutions represent the most effective strategies for modifying the Tyr1 position:

  • Steric Constraint (2,6-Dimethyl-Tyr / Dmt): Alkylation at the 2,6-positions of the phenol ring restricts the rotameric freedom of the aromatic side chain. This entropic pre-organization forces the side chain into a conformation that perfectly aligns with the hydrophobic subpocket of MOR and DOR, resulting in a massive (up to 356-fold) increase in binding affinity .

  • Isosteric Backbone Modification (Fluoroalkenes): Replacing the scissile Tyr1-Gly2 amide bond with a fluoroalkene isostere (

    
    ) preserves the planar geometry, bond angles, and dipole moment of the native amide bond. Crucially, because it lacks a hydrolyzable carbonyl carbon, it is completely invisible to AP-N, dramatically extending plasma stability .
    
  • Hydroxyl Group Dispensability (Pya & Para-Substitutions): While the phenolic -OH was traditionally deemed essential, substitutions with bulky L-1-pyrenylalanine (Pya) or para-substituted phenylalanine (e.g., Phe(p-NO

    
    )) demonstrate that strong hydrophobic interactions or alternative hydrogen-bond acceptors can compensate for the loss of the hydroxyl group, maintaining sub-nanomolar receptor affinities , .
    

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the pharmacological impact of key Tyr1 modifications compared to wild-type Leu-Enkephalin, providing an objective benchmark for analog performance.

Enkephalin AnalogTyr1 ModificationMOR Affinity (

/ Fold Change)
DOR Affinity (

/ Fold Change)
Metabolic Stability (

)
Mechanistic Rationale
Leu-Enkephalin (WT) None (Native Tyr)BaselineBaseline< 10 min (Plasma)Endogenous reference standard.
[Dmt

]Enk
2,6-Dimethyl-Tyr356-fold increase46-fold increaseLowMethyl groups restrict conformation, optimizing receptor pocket fit.
[Pya

]Enk
L-1-pyrenylalanineRetainedDecreasedModerateBulky aromatic group proves the -OH is not strictly required for MOR.
Tyr

-

-Gly

Fluoroalkene isostereMaintainedMaintained> 4 hours (Plasma)Prevents AP-N cleavage while maintaining amide bond geometry.
Phe(p-NO

)

-Cyclic Enk
Para-nitro PhenylalanineSub-nanomolarSub-nanomolarHighNitro group acts as an alternative H-bond acceptor.

Receptor Activation Pathway

To contextualize the functional assays, it is necessary to map the signal transduction cascade initiated by these analogs.

ReceptorPathway Ligand Tyr1-Modified Enkephalin Receptor MOR / DOR (GPCR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Dissociation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Alpha-i Subunit SecondMsgr Decreased cAMP Effector->SecondMsgr Downregulation Response Analgesia (Ion Channel Modulation) SecondMsgr->Response K+ Efflux / Ca2+ Block

Fig 1. Signal transduction pathway of Tyr1-modified enkephalin analogs via opioid receptors.

Self-Validating Experimental Protocols

A robust evaluation of enkephalin analogs requires orthogonal testing. The following protocols are designed as self-validating systems, ensuring that observed effects are due to receptor interaction rather than artifactual degradation.

Protocol A: Radioligand Competitive Binding Assay (MOR/DOR)

Purpose: To determine the equilibrium inhibition constant (


) of the analogs.
Causality & Design: Enkephalins are rapidly degraded by endogenous metalloproteases in brain homogenates. Conducting the assay at standard room temperature yields artificially low affinities because the ligand is destroyed before equilibrium is reached. Therefore, the assay must be conducted at 0°C with the addition of bacitracin .
  • Preparation: Prepare rat brain synaptosomes (rich in MOR/DOR). Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Protease Inhibition (Critical Step): Add 100

    
    g/mL bacitracin to the buffer. Why? Bacitracin acts as a competitive inhibitor for aminopeptidases, protecting the Tyr1-Gly2 bond of the analogs during the incubation period.
    
  • Incubation: Incubate homogenates with a highly selective radioligand (e.g., [

    
    H]DAMGO for MOR, [
    
    
    
    H]DPDPE for DOR) and varying concentrations of the unlabelled Tyr1-analog (
    
    
    to
    
    
    M). Incubate strictly at 0°C for 120 minutes to prevent enzymatic kinetics while allowing receptor-ligand equilibration.
  • Validation Control: Include a non-specific binding control using 10

    
    M naloxone. If non-specific binding exceeds 20% of total binding, the membrane preparation is compromised and must be discarded.
    
  • Data Acquisition: Terminate by rapid filtration through GF/B filters, wash with ice-cold buffer, and quantify via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vitro Metabolic Stability Assay

Purpose: To quantify the resistance of the Tyr1 modification to AP-N cleavage. Causality & Design: Mouse plasma is often used in early screening, but it has naturally low peptidase expression, leading to false-positive stability profiles. Human plasma or purified AP-N must be used to accurately model clinical pharmacokinetics .

  • Incubation: Spike the Tyr1-analog (1

    
    M) into pre-warmed (37°C) human plasma or a buffer containing purified Aminopeptidase N.
    
  • Internal Standard: Add an internal standard (e.g., a stable isotope-labeled peptide) to correct for extraction losses.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50

    
    L aliquots and immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing 0.1% formic acid. Why? The organic solvent denatures the proteases instantly, freezing the degradation profile at that exact second.
  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent peptide. Calculate the half-life (

    
    ) using a first-order decay model.
    

Experimental Workflow

The integration of synthesis, binding, and stability testing forms a closed-loop SAR optimization cycle.

ExperimentalWorkflow Synth Peptide Synthesis Bind Receptor Binding (0°C + Bacitracin) Synth->Bind Purified Analog Metab Metabolic Stability (AP-N / Plasma) Synth->Metab Aliquot Func Functional Assay (GPI / MVD) Bind->Func Ki / IC50 Data Lead Lead Optimization & SAR Analysis Func->Lead Efficacy Data Metab->Lead Half-life (t1/2)

Fig 2. Self-validating experimental workflow for evaluating Tyr1-substituted enkephalins.

References

  • Weltrowska, G., et al. "Cyclic Enkephalin Analogs Containing Various Para-Substituted Phenylalanine Derivatives in Place of Tyr1 Are Potent Opioid Agonists." Journal of Peptide Research, 2005. URL:[Link][1]

  • "Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1." SciSpace, 2001. URL:[Link][2]

  • "Tyr1-ψ[(Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin." ACS Chemical Neuroscience, 2018. URL:[Link][3]

  • "Tyr1-substituted and fluorescent Pya1-enkephalins bind strongly and selectively to mu and delta opiate receptors." Biochemical and Biophysical Research Communications, 1986. URL:[Link][4]

  • "Structural requirements for opioid activity of analogues of the enkephalins." Royal Society Publishing, 1980. URL:[Link][5]

Sources

Validation

The Tyr1 Residue: An Indispensable Anchor for Enkephalin's Opioid Potency

A Comparative Guide to Understanding the Tyr-Gly-Gly-Phe-(Met/Leu) Pharmacophore Introduction: The Dawn of Endogenous Opioids In 1975, the landscape of neuropharmacology was irrevocably altered by the discovery of two en...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Understanding the Tyr-Gly-Gly-Phe-(Met/Leu) Pharmacophore

Introduction: The Dawn of Endogenous Opioids

In 1975, the landscape of neuropharmacology was irrevocably altered by the discovery of two endogenous pentapeptides in the porcine brain: Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2] These "enkephalins" (from the Greek en kephalē, "in the head") were identified as the body's own ligands for the opioid receptors, the same sites of action for potent analgesics like morphine.[1] They are integral to the body's natural pain modulation system, acting as neurotransmitters in both the central and peripheral nervous systems.[1] This guide provides an in-depth comparison of the opioid potency of native enkephalins against their analogues lacking the N-terminal Tyrosine (Tyr1), elucidating why this single amino acid is the cornerstone of their pharmacological activity.

The Enkephalin Pharmacophore: A Tale of "Message" and "Address"

The biological activity of a peptide is dictated by its "pharmacophore"—the precise three-dimensional arrangement of atoms or functional groups essential for receptor binding and activation. For enkephalins, the N-terminal Tyr1 is considered the primary "message" that carries the opioid signal. Its structure remarkably mimics the tyramine moiety of morphine, featuring two critical components for receptor interaction: a protonated N-terminal amine and a phenolic hydroxyl group.[3] The rest of the peptide, particularly the Phenylalanine at position 4 (Phe4), is often described as the "address," which helps to confer selectivity for different opioid receptor subtypes (μ, δ, and κ). The removal of the Tyr1 "message" is hypothesized to completely abolish meaningful interaction with the opioid receptor, thereby nullifying its potency.

Methodologies for Assessing Opioid Potency

To empirically validate the role of Tyr1, a multi-tiered experimental approach is necessary, progressing from receptor binding to functional cellular assays and finally to in vivo measures of analgesia.

Receptor Binding Assays: Quantifying Affinity

These assays directly measure the ability of a ligand to bind to its receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled ligand (e.g., [des-Tyr1]-enkephalin) by measuring its ability to displace a known radioactive ligand from the receptor. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Harvest cell membranes from a stable cell line expressing the human opioid receptor of interest (e.g., μ-opioid receptor from CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for the μ-receptor), and a range of concentrations of the unlabeled test compound (e.g., Leu-enkephalin or [des-Tyr1]-Leu-enkephalin).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes mix Incubate Membranes, Radioligand & Test Compound prep_membranes->mix prep_ligands Prepare Radioligand & Test Compounds prep_ligands->mix filter Rapid Filtration (Separate Bound/Free) mix->filter wash Wash Filters filter->wash count Scintillation Counting wash->count plot Plot Competition Curve count->plot calculate Calculate IC50 & Ki plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: Measuring Receptor Activation

Binding does not always equate to activation. Functional assays are critical to determine if a ligand is an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. Opioid receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gᵢ/Gₒ pathway.

This assay measures the first step in signal transduction: the activation of G-proteins. Agonist binding causes the G-protein to release GDP and bind GTP. By using a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, the extent of G-protein activation can be quantified by measuring incorporated radioactivity. This provides a measure of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

  • Reaction Setup: In a 96-well plate, add the cell membranes, varying concentrations of the agonist (e.g., Met-enkephalin or [des-Tyr1]-Met-enkephalin), and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification & Analysis: Measure the filter-bound radioactivity via scintillation counting. Plot the stimulated binding against the log of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

Opioid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm receptor Opioid Receptor (MOR, DOR, KOR) g_protein Gαi/o-Gβγ (Inactive) receptor->g_protein Activation g_alpha Gαi/o-GTP (Active) g_protein->g_alpha g_beta_gamma Gβγ (Active) g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp ATP to cAMP pka PKA camp->pka Activation ligand Enkephalin (Agonist) ligand->receptor Binding g_alpha->ac Inhibition

Caption: Canonical opioid receptor signaling pathway.

In Vivo Analgesic Assays: Assessing Pain Relief

The definitive test of an opioid's potency is its ability to produce analgesia in a living organism. Standard preclinical models in rodents, such as the hot-plate and tail-flick tests, are used to measure the antinociceptive effects of a compound.

  • Tail-Flick Test: The latency for a mouse or rat to "flick" its tail away from a radiant heat source is measured before and after drug administration. An increase in latency indicates an analgesic effect.

  • Hot-Plate Test: The animal is placed on a heated surface, and the time until it shows a pain response (e.g., licking a paw, jumping) is recorded. Analgesics increase this response latency.

Comparative Analysis: The Consequence of Tyr1 Absence

The foundational principle of enkephalin structure-activity relationships (SAR) is the absolute requirement of the N-terminal tyrosine. Removal of this single residue results in a catastrophic loss of opioid activity. While it is difficult to find studies that publish Kᵢ or EC₅₀ values for [des-Tyr1]-enkephalin—likely because the values are immeasurably high or the compounds are considered completely inactive—the qualitative evidence is overwhelming and conclusive. The tetrapeptides Gly-Gly-Phe-Met and Gly-Gly-Phe-Leu are considered degradation products with little to no activity.[4] Behavioral studies have shown that while enkephalin metabolites containing the N-terminal tyrosine can have effects on conditioning, the [des-Tyr1]-Leu-enkephalin fragment is without effect.

FeatureNative Enkephalin (Tyr-Gly-Gly-Phe-X)[des-Tyr1]-Enkephalin (Gly-Gly-Phe-X)
N-Terminal Group Protonated α-amino group of TyrosineProtonated α-amino group of Glycine
Key Pharmacophore Present (Phenolic hydroxyl and amine)Absent
Receptor Binding High affinity for μ and δ receptorsNegligible to no measurable affinity
Functional Activity Agonist at opioid receptorsInactive; does not activate G-proteins
In Vivo Potency Produces dose-dependent analgesiaDevoid of analgesic activity

Mechanistic Insights: Why Tyr1 is Irreplaceable

The dramatic loss of potency upon Tyr1 removal is rooted in the molecular interactions within the opioid receptor's binding pocket. The Tyr1 residue serves as the molecular anchor, forming critical bonds that secure the peptide and initiate receptor activation.

  • Ionic Interaction: The protonated N-terminal amine of Tyr1 forms a crucial ionic bond with a highly conserved acidic residue (Aspartate) in transmembrane helix 3 of the receptor. This interaction is considered the primary anchor point for all opioid ligands, including morphine.

  • Hydrogen Bonding: The phenolic hydroxyl group of the Tyr1 side chain acts as a hydrogen bond donor, forming another key interaction within the binding pocket.

  • Hydrophobic Interactions: The aromatic ring of Tyr1 engages in hydrophobic interactions, further stabilizing the ligand-receptor complex.

Without Tyr1, the peptide lacks the essential functional groups required for these high-energy interactions. The remaining peptide fragment, Gly-Gly-Phe-X, is unable to bind with sufficient affinity or in the correct orientation to trigger the conformational change necessary for G-protein activation and subsequent signaling.

Conclusion and Future Directions

The evidence is unequivocal: the N-terminal tyrosine residue is indispensable for the opioid potency of enkephalins. Its removal eliminates the key pharmacophoric elements required for receptor binding and activation, rendering the resulting peptide fragment inactive. This fundamental principle of enkephalin SAR has guided decades of opioid drug development, from the creation of more stable analogues like DADLE ([D-Ala², D-Leu⁵]-enkephalin) to the design of novel peptidomimetics. Understanding the critical role of Tyr1 not only reinforces our knowledge of endogenous pain control but also continues to inform the rational design of next-generation analgesics with improved efficacy and side-effect profiles.

References

  • Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.
  • Wikipedia. (2024). Enkephalin. In Wikipedia. Retrieved from [Link]

  • Moron, J. A., & Escriba, P. V. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 25(15), 8235.
  • Wikipedia. (2023). Met-enkephalin. In Wikipedia. Retrieved from [Link]

  • Weinberger, S. B., & Martinez, J. L. Jr. (1988). Differential effects on active avoidance performance and locomotor activity of two major enkephalin metabolites, tyr-gly-gly and des-tyr-[leu]enkephalin. Life Sciences, 43(9), 769–776.
  • Martinez, J. L. Jr., Weinberger, S. B., & Schulteis, G. (1988). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Life Sciences, 43(9), 777-783.
  • Lee, Y. S., et al. (2012). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1278-1281.

Sources

Comparative

Comparative Guide: Reproducibility of In Vivo Behavioral Effects of Des-Tyr1-Leucine Enkephalinamide

As a Senior Application Scientist in peptide pharmacology, I frequently encounter researchers struggling with the high in vivo variability of endogenous opioid peptides. When studying the non-opioid behavioral pathways o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide pharmacology, I frequently encounter researchers struggling with the high in vivo variability of endogenous opioid peptides. When studying the non-opioid behavioral pathways of enkephalins, native Leucine Enkephalin (LE) is notoriously difficult to work with due to its rapid proteolytic degradation and pleiotropic receptor binding.

This guide provides an authoritative, data-driven comparison of Des-Tyr1-Leucine Enkephalinamide (DTLEA) against its native counterparts. By analyzing the causality behind its structural modifications, we will demonstrate how DTLEA serves as a highly reproducible, self-validating tool for isolating non-opioid behavioral effects in vivo.

The "Des-Tyr" Paradox & Structural Causality

Native Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu) relies entirely on its N-terminal Tyrosine (Tyr1) residue to bind classical


 and 

opioid receptors. In vivo, LE is rapidly cleaved by aminopeptidase N into Des-Tyr1-Leucine Enkephalin (DTLE) [1].

While the loss of Tyr1 abolishes classical opioid receptor affinity[2], DTLE is not biologically inert. It unmasks a secondary tier of behavioral and neuroprotective effects mediated by non-opioid targets[3]. However, native DTLE is highly susceptible to C-terminal degradation by carboxypeptidases.

The Amidation Advantage: By utilizing the synthetic analog Des-Tyr1-Leucine Enkephalinamide (DTLEA) , researchers introduce a C-terminal amide group (


) that sterically hinders carboxypeptidase activity[4]. This single modification exponentially increases the peptide's in vivo half-life, transforming a transient metabolic artifact into a stable, reproducible pharmacological probe.

Comparative Performance Analysis

To select the appropriate peptide for your behavioral assay, you must align the peptide's structural stability with your target pathway. The table below summarizes the pharmacodynamic and pharmacokinetic profiles of LE, DTLE, and DTLEA.

Pharmacological MetricLeucine Enkephalin (LE)Des-Tyr1-LE (DTLE)Des-Tyr1-LE-amide (DTLEA)
Sequence Tyr-Gly-Gly-Phe-LeuGly-Gly-Phe-LeuGly-Gly-Phe-Leu-

Opioid Receptor Affinity High (

)
NegligibleNegligible
In Vivo Stability Low (

< 2 min)
LowHigh (Exopeptidase resistant)
Avoidance Impairment Yes (Tyr-dependent)[2]No[2]No
DIR Potentiation Yes[5]Yes (Transient)[5]Yes (Sustained & Reproducible)
Microglial Neuroprotection Yes[3]Yes[3]Yes
Key Behavioral Divergences:
  • Active Avoidance Conditioning: Intraperitoneal administration of LE impairs the acquisition of active avoidance tasks. However, studies confirm that only Tyr-containing metabolites induce this impairment. DTLE and DTLEA completely lack this effect, proving their utility in isolating non-aversive pathways[2].

  • Dorsal Immobility Response (DIR): Intrastriatal injections of both LE and DTLE potentiate the duration of DIR. Surprisingly, despite DTLE lacking opioid receptor affinity, this potentiation is blocked by naloxone, suggesting an interaction with a novel naloxone-sensitive non-opioid network[5].

  • Neuroprotection: Both LE and DTLE reduce lipopolysaccharide (LPS)-induced superoxide production in microglia, protecting dopaminergic neurons from environmental toxins like diesel exhaust particles[3].

Pathway Visualization

The following diagram illustrates the divergent signaling pathways of native LE versus its amidated Des-Tyr1 derivative, highlighting how DTLEA bypasses rapid metabolism to provide sustained behavioral modulation.

Pathway LE Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu) Enz Aminopeptidase N (Tyr1 Cleavage) LE->Enz Rapid Metabolism Opioid Classical Opioid Receptors (μ / δ) LE->Opioid High Affinity DTLE Des-Tyr1-Leu-Enkephalin (Gly-Gly-Phe-Leu) Enz->DTLE Amide Des-Tyr1-Leu-Enkephalinamide (Stable Analog) DTLE->Amide C-terminal Amidation DTLE->Opioid No Affinity NonOpioid Non-Opioid Targets (Microglia / Striatum) DTLE->NonOpioid Transient Binding Amide->Opioid No Affinity Amide->NonOpioid Sustained Binding Behav1 Avoidance Impairment Opioid->Behav1 Behav2 DIR Potentiation & Neuroprotection NonOpioid->Behav2

Divergent signaling pathways of Leucine Enkephalin and its amidated Des-Tyr1 derivative.

Validated Experimental Protocol: Intrastriatal DIR Potentiation

To achieve high reproducibility when measuring the behavioral effects of DTLEA, the protocol must be designed as a self-validating system . This methodology isolates central effects from peripheral degradation and uses antagonist challenges to verify the mechanism of action.

Step 1: Stereotaxic Cannulation (Isolating the Target)
  • Procedure: Under anesthesia, implant bilateral guide cannulas into the rat corpus striatum (coordinates: AP +0.5 mm, ML ±2.5 mm, DV -4.5 mm from bregma). Allow 7 days for recovery.

  • Causality: Systemic injection of peptides introduces blood-brain barrier (BBB) permeability variables. Direct intrastriatal microinjection bypasses the BBB, ensuring the behavioral output (DIR) is strictly a result of central striatal modulation[5].

Step 2: Peptide Formulation (Ensuring Stability)
  • Procedure: Dissolve DTLEA in sterile artificial cerebrospinal fluid (aCSF) to a concentration of

    
    .
    
  • Causality: Using the amidated form (DTLEA) instead of native DTLE prevents rapid degradation by striatal carboxypeptidases, ensuring the peptide concentration remains stable throughout the 60-minute behavioral observation window[4].

Step 3: The Self-Validating Microinjection Protocol

Divide subjects into four distinct cohorts to validate the mechanism:

  • Vehicle Control:

    
     aCSF (Establishes baseline DIR).
    
  • Positive Control:

    
     LE (Confirms assay sensitivity).
    
  • Test Cohort:

    
     DTLEA (Measures non-opioid DIR potentiation).
    
  • Mechanistic Validation: Subcutaneous injection of Naloxone (

    
    ) 15 minutes prior to 
    
    
    
    DTLEA microinjection.
  • Causality: Because DTLEA lacks classical opioid affinity, one might assume naloxone would have no effect. However, including the naloxone cohort validates the paradoxical finding that DTLEA's non-opioid target is ultimately naloxone-sensitive[5], ensuring your specific batch of animals replicates established literature.

Step 4: Behavioral Quantification
  • Procedure: 15 minutes post-injection, elicit the Dorsal Immobility Response (DIR) by grasping the rat by the dorsal skin at the nape of the neck and lifting it clear of the surface. Record the duration of immobility (in seconds) until the rat initiates escape behavior.

  • Causality: DIR is a highly conserved survival reflex. By measuring the exact duration of immobility over a 1-hour time course, the sustained pharmacokinetic advantage of DTLEA over native DTLE becomes quantitatively apparent.

References

  • Camarão GC, Carvalho KM, Cohen P. "Isolation and properties of a multicatalytic proteinase complex from Xenopus laevis skin secretion." Braz J Med Biol Res. 1994. URL: [Link]

  • Janak PH, Martinez JL Jr. "Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice." Pharmacol Biochem Behav. 1990. URL:[Link]

  • Meyer ME, van Hartesveldt C, Cottrell GA. "Potentiation of the dorsal immobility response following intrastriatal injections of enkephalins." Pharmacol Biochem Behav. 1992. URL:[Link]

  • Block ML, et al. "Nanometer size diesel exhaust particles are selectively toxic to dopaminergic neurons: the role of microglia, phagocytosis, and NADPH oxidase." FASEB J. 2004. URL:[Link]

  • Marini M, et al. "Trauma Decreases Leucine Enkephalin Hydrolysis in Human Plasma." Journal of Neurotrauma. 1998. URL:[Link]

Sources

Safety & Regulatory Compliance

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